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1,3-Difluoro-2-(1-methylethoxy)benzene Documentation Hub

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  • Product: 1,3-Difluoro-2-(1-methylethoxy)benzene
  • CAS: 1219020-68-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-Difluoro-2-(1-methylethoxy)benzene (CAS 1219020-68-4)

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Difluoro-2-(1-methylethoxy)benzene, also identified by its synonym 1,3-Difluoro-2-isopropoxybenzene, is a fluorinated aromatic compound wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-(1-methylethoxy)benzene, also identified by its synonym 1,3-Difluoro-2-isopropoxybenzene, is a fluorinated aromatic compound with the Chemical Abstracts Service (CAS) registry number 1219020-68-4 . Its molecular structure, featuring a benzene ring substituted with two fluorine atoms and an isopropoxy group, makes it a valuable research chemical and a versatile building block in organic synthesis. The strategic placement of the fluorine atoms and the isopropoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, rendering it of particular interest in the design of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its properties, predicted spectroscopic data, a plausible synthetic route, and safety considerations.

Physicochemical Properties

PropertyValueSource/Basis
CAS Number 1219020-68-4-
Molecular Formula C₉H₁₀F₂OCalculated
Molecular Weight 172.17 g/mol Calculated
IUPAC Name 1,3-Difluoro-2-(1-methylethoxy)benzene-
Synonyms 1,3-Difluoro-2-isopropoxybenzene-
Appearance Predicted: Colorless liquidAnalogy
Boiling Point Estimated: 180-220 °C at 760 mmHgBased on analogs like 1,3-difluoro-2-methoxybenzene and its derivatives.[1][2]
Density Estimated: ~1.1-1.2 g/mLBased on 1,3-difluorobenzene (1.163 g/mL).[3]
Solubility Predicted: Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); sparingly soluble in water.Based on general properties of aromatic ethers and fluorinated compounds.

Spectroscopic Profile (Predicted)

The following spectroscopic characteristics are predicted based on the structure of 1,3-Difluoro-2-(1-methylethoxy)benzene. Commercially available analytical data (NMR, HPLC, LC-MS) from suppliers can confirm these predictions.[4]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons (3H) : Expected to appear in the range of δ 6.8-7.2 ppm. The signals will likely be complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • Isopropyl CH (1H) : A septet is predicted around δ 4.5-4.8 ppm, coupled to the six methyl protons.

  • Isopropyl CH₃ (6H) : A doublet is expected around δ 1.3-1.5 ppm, coupled to the methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Aromatic Carbons : Six distinct signals are expected. The carbons directly bonded to fluorine (C1 and C3) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The carbon attached to the isopropoxy group (C2) will also be influenced by the adjacent fluorine atoms, showing smaller two-bond C-F couplings (²JCF). The other aromatic carbons will also exhibit smaller C-F couplings.

  • Isopropyl Carbons : The methine carbon (CH) is expected around δ 70-75 ppm, and the two equivalent methyl carbons (CH₃) should appear around δ 20-25 ppm.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

The two magnetically equivalent fluorine atoms are expected to produce a single signal. This signal will likely be a multiplet due to coupling with the aromatic protons.

IR (Infrared) Spectroscopy
  • C-F Stretch : Strong absorption bands are expected in the region of 1200-1300 cm⁻¹.

  • C-O-C Stretch : A characteristic band for the ether linkage is expected around 1100-1250 cm⁻¹.

  • Aromatic C=C Stretch : Bands in the 1450-1600 cm⁻¹ region.

  • Aromatic and Aliphatic C-H Stretch : Signals around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172.17. Common fragmentation patterns would involve the loss of the isopropyl group or propene from the isopropoxy moiety.

Synthesis and Reactivity

Proposed Synthetic Route: Williamson Ether Synthesis

A highly plausible and efficient method for the synthesis of 1,3-Difluoro-2-(1-methylethoxy)benzene is the Williamson ether synthesis. This method involves the reaction of the corresponding phenol with an alkyl halide in the presence of a base.

Step-by-step Protocol:

  • Deprotonation of Phenol : 2,6-Difluorophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This step generates the more nucleophilic 2,6-difluorophenoxide anion. 2,6-Difluorophenol is a commercially available starting material.[5][6]

  • Nucleophilic Substitution : 2-Bromopropane or 2-iodopropane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide or iodide ion from the alkyl halide in an SN2 reaction to form the desired ether.

  • Work-up and Purification : The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by distillation or column chromatography.

Synthesis of 1,3-Difluoro-2-(1-methylethoxy)benzene phenol 2,6-Difluorophenol phenoxide 2,6-Difluorophenoxide anion phenol->phenoxide + Base alkyl_halide 2-Bromopropane product 1,3-Difluoro-2-(1-methylethoxy)benzene alkyl_halide->product base Base (e.g., K₂CO₃) base->phenol solvent Solvent (e.g., DMF) solvent->phenol phenoxide->product + 2-Bromopropane

Caption: Proposed Williamson ether synthesis of 1,3-Difluoro-2-(1-methylethoxy)benzene.

Reactivity Profile

The reactivity of the aromatic ring towards electrophilic substitution is influenced by the three substituents. The isopropoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The overall effect and the position of substitution will depend on the specific reaction conditions. The ether linkage can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Applications in Research and Development

While specific applications for this compound are not widely documented, its structure suggests several potential uses:

  • Medicinal Chemistry : As a fluorinated building block, it can be used in the synthesis of more complex molecules for drug discovery. The fluorine atoms can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate lipophilicity.

  • Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine into agrochemical candidates can improve their efficacy and stability.

  • Materials Science : Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials with specific electronic and physical properties.[5]

Safety and Handling

No specific safety data for 1,3-Difluoro-2-(1-methylethoxy)benzene is available. However, based on the safety profiles of similar fluorinated aromatic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Fire Safety : The compound is likely combustible. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Chemsrc. 5-Bromo-1,3-difluoro-2-methoxybenzene. [Link]

Sources

Exploratory

5-Bromo-1,3-difluoro-2-isopropoxybenzene CAS 1309933-98-9 supplier

Title: Technical Dossier: 5-Bromo-1,3-difluoro-2-isopropoxybenzene (CAS 1309933-98-9) – A Critical Synthon for HIF-2α Modulation Executive Summary: The "Left-Hand" Anchor 5-Bromo-1,3-difluoro-2-isopropoxybenzene (CAS 130...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Dossier: 5-Bromo-1,3-difluoro-2-isopropoxybenzene (CAS 1309933-98-9) – A Critical Synthon for HIF-2α Modulation

Executive Summary: The "Left-Hand" Anchor

5-Bromo-1,3-difluoro-2-isopropoxybenzene (CAS 1309933-98-9) is not merely a catalog building block; it is the strategic "left-hand" anchor used in the synthesis of Belzutifan (MK-6482) , a first-in-class HIF-2α inhibitor approved for von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.

For researchers and procurement leads, the value of this intermediate lies in its specific substitution pattern: the 2-isopropoxy group provides necessary steric bulk and lipophilicity for binding pocket occupancy, while the 1,3-difluoro motif modulates the electronic properties of the ring, enhancing metabolic stability against oxidative defluorination or hydroxylation.

This guide details the critical quality attributes (CQAs), synthesis logic, and handling protocols required to utilize this synthon effectively in high-stakes drug development.

Structural Analysis & Chemoinformatics

The molecule features a "Push-Pull" electronic system that dictates its reactivity in downstream cross-coupling reactions.

PropertyValue / DescriptionImpact on Reactivity
Molecular Formula C₉H₉BrF₂O--
Molecular Weight 251.07 g/mol Optimal fragment size for Fragment-Based Drug Design (FBDD).
Electronic State Electron-Deficient RingThe two fluorine atoms at ortho positions withdraw electron density, activating the C-Br bond for oxidative addition in Pd-catalyzed cycles.
Sterics Isopropoxy (Ortho-flanked)The bulky isopropoxy group is locked in a specific conformation by the flanking fluorines, rigidifying the molecule—a key entropic advantage during protein binding.
Lipophilicity (cLogP) ~3.5 (Estimated)High lipophilicity requires careful solvent selection (e.g., MeTHF or Toluene) during processing.

Synthetic Routes & Process Chemistry

To ensure high purity, the synthesis must avoid regioisomeric byproducts. Two routes exist, but only one is recommended for GMP-grade production.

Route A: The "Gold Standard" (Recommended)
  • Precursor: 4-Bromo-2,6-difluorophenol.

  • Reaction: Williamson Ether Synthesis (Alkylation).

  • Logic: The bromine is already installed in the correct position before the ether formation. This guarantees 100% regioselectivity regarding the halogen placement.

  • Reagents: 2-Bromopropane (or 2-Iodopropane), K₂CO₃, DMF or NMP.

Route B: The "Risk Route" (Not Recommended)
  • Precursor: 1,3-Difluoro-2-isopropoxybenzene.[1]

  • Reaction: Electrophilic Aromatic Bromination (Br₂/Fe).

  • Risk: Direct bromination is directed by the alkoxy group (ortho/para director). While the para position is favored due to sterics, significant ortho bromination (displacing a Fluorine or occurring at the crowded 4-position) can occur, leading to difficult-to-separate isomers.

Visualization: Synthesis & Application Workflow

SynthesisWorkflow Start 4-Bromo-2,6-difluorophenol (Starting Material) Product 5-Bromo-1,3-difluoro- 2-isopropoxybenzene (CAS 1309933-98-9) Start->Product SN2 Reaction (DMF, 60°C) Reagent 2-Iodopropane + K2CO3 (Alkylation) Reagent->Product Coupling Suzuki-Miyaura Coupling (Boronate Ester Formation) Product->Coupling Pd(dppf)Cl2 Bis(pinacolato)diboron Drug HIF-2α Inhibitor (e.g., Belzutifan Core) Coupling->Drug Downstream Assembly

Figure 1: Regioselective Synthesis Pathway ensuring structural integrity.

Critical Quality Attributes (CQA) for Sourcing

When evaluating a supplier or a batch of CAS 1309933-98-9, the Certificate of Analysis (CoA) must be scrutinized for specific "silent" impurities that can derail downstream chemistry.

Residual Phenol (Precursor)
  • Limit: < 0.5%

  • Reason: Unreacted 4-bromo-2,6-difluorophenol possesses an acidic proton. In subsequent lithiation or Grignard reactions, this proton will quench the organometallic reagent immediately, lowering yields and generating des-bromo side products.

Hydrolyzable Fluoride
  • Limit: < 50 ppm

  • Reason: If the alkylation conditions were too harsh (e.g., extreme temperatures with strong bases), nucleophilic aromatic substitution (SnAr) might occur, displacing one of the fluorine atoms with the isopropoxide. This creates a trifluoro-free impurity that is structurally very similar and hard to remove by crystallization.

Water Content (Karl Fischer)
  • Limit: < 0.1%

  • Reason: Critical if the next step involves moisture-sensitive transition metal catalysis (Suzuki coupling) or Lithium-Halogen exchange.

Experimental Protocol: Quality Validation

Use this protocol to validate the identity and purity of incoming supplier batches.

Objective: Confirm structure and absence of phenolic impurities.

  • Sample Prep: Dissolve 10 mg of CAS 1309933-98-9 in 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition: Run a standard proton scan.

  • Key Signals to Monitor:

    • The Isopropyl Methine: Look for a septet around δ 4.5 - 4.7 ppm . This confirms the ether linkage.

    • The Aromatic Protons: Look for a doublet (due to F-H coupling) around δ 7.0 - 7.2 ppm .

    • Impurity Check: Scan the δ 5.0 - 6.0 ppm region. A broad singlet here often indicates the phenolic -OH of unreacted starting material.

  • ¹⁹F NMR (Optional but Recommended):

    • Expect a singlet (or triplet if H-decoupled) around -128 ppm .

    • If you see a second signal shifted significantly, suspect SnAr side products (displacement of F).

Handling & Stability

  • Physical State: Typically a colorless to pale yellow liquid or low-melting solid.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ether linkage is stable, but the C-Br bond is light-sensitive over long periods.

  • Safety: The compound is an organohalide. Standard PPE (gloves, goggles) is required. Avoid inhalation of vapors.[2]

References

  • Xu, R., et al. (2019).[3] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[3] Journal of Medicinal Chemistry, 62(15), 6876–6893.[3] Link

  • Merck Sharp & Dohme Corp. (2023). Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates.[4] U.S. Patent 11,827,614. Link

  • Wallace, E. M., et al. (2016). A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma. Cancer Research, 76(18), 5491-5500. Link

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of fluorinated aryl bromides

Executive Summary Fluorinated aryl bromides are linchpin intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the ability of fluorine to modulate lipophilicity (LogP), metabolic stability, and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated aryl bromides are linchpin intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the ability of fluorine to modulate lipophilicity (LogP), metabolic stability, and binding affinity. However, the introduction of fluorine atoms onto the arene ring fundamentally alters the electronic landscape of the cross-coupling reaction.

While electron-withdrawing fluorine substituents generally accelerate oxidative addition (OA), they simultaneously render the resulting Pd(II) intermediate electron-deficient, often stalling transmetallation or reductive elimination (RE). Furthermore, the presence of C-F bonds introduces the risk of competitive C-F activation or hydrodefluorination (HDF).

This guide provides a mechanistic blueprint and validated protocols for the Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings of fluorinated aryl bromides, focusing on suppressing side reactions and maximizing yield through ligand and base selection.

Mechanistic Insight: The "Fluorine Effect"

To optimize these reactions, one must understand how fluorine perturbs the catalytic cycle.

  • Oxidative Addition (OA): Fluorine lowers the LUMO energy of the C-Br bond, making OA facile. However, for polyfluorinated substrates (e.g., pentafluorophenyl bromide), the resulting Pd(II)-Ar species is highly electrophilic.

  • Transmetallation (TM) / Amine Binding: The electron-poor Pd(II) center binds nucleophiles tightly, but the subsequent rearrangement can be sluggish.

  • Reductive Elimination (RE): This is often the turnover-limiting step.[1] The strong Pd-C bond (strengthened by the electron-poor arene) resists elimination. Bulky, electron-rich ligands are required to destabilize the ground state and force C-C/C-N bond formation.

Visualization: The Fluorinated Catalytic Cycle

The following diagram illustrates the specific pressure points introduced by fluorine substituents.

FluorineCatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Accelerated by F-EWG) Pd0->OxAdd Ar(F)-Br CF_Act Side Reaction: C-F Activation Pd0->CF_Act C-F Insertion PdII_Int Pd(II)-Ar(F)-Br (Electron Deficient) OxAdd->PdII_Int TransMet Transmetallation / Amine Binding (Potential Stall Point) PdII_Int->TransMet Nucleophile + Base HDF Side Reaction: Hydrodefluorination PdII_Int->HDF H-Source / Slow TM RedElim Reductive Elimination (Requires Bulky Ligand) TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: The catalytic cycle highlighting where fluorine substituents (F-EWG) accelerate oxidative addition but risk stabilizing the Pd(II) intermediate, necessitating specific ligand choices to drive turnover.[2]

Critical Parameter Optimization

Ligand Selection

For fluorinated substrates, Dialkylbiaryl Phosphines (Buchwald Ligands) are the gold standard.

  • BrettPhos / tBuBrettPhos: Excellent for C-N coupling (Buchwald-Hartwig). The bulk prevents the formation of stable Pd-dimers and promotes RE.

  • XPhos / SPhos: Ideal for C-C coupling (Suzuki). SPhos is particularly effective for ortho-fluorinated substrates due to its high activity.

  • Bisphosphines (dppf): While older, Pd(dppf)Cl₂ is robust for simple Suzuki couplings of trifluoromethyl-aryl bromides, though less active than Buchwald precatalysts.

Base Selection[3][4]
  • Weak Bases (K₃PO₄, Cs₂CO₃): Preferred. They minimize base-mediated decomposition of the fluorinated ring (e.g., nucleophilic aromatic substitution of fluoride).

  • Strong Bases (NaOtBu): Use only if necessary for difficult amine deprotonation. Can cause HDF or elimination reactions.[3]

Solvent Effects
  • 1,4-Dioxane: Standard for high-temperature protocols.

  • Toluene: Preferred for Buchwald-Hartwig to minimize HDF.

  • Water/Alcohol Mixtures: strictly for Suzuki coupling; avoid in C-N coupling to prevent hydrolysis of labile C-F bonds.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling of Polyfluorinated Aryl Bromides

Target: Coupling of 2-bromo-1,3-difluorobenzene with phenylboronic acid. Challenge: Steric hindrance at the ortho positions and electronic deactivation.

Materials
  • Substrate: 2-bromo-1,3-difluorobenzene (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M in H₂O)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure
  • Charge: In a nitrogen-filled glovebox or using standard Schlenk technique, add the aryl bromide (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed THF (4 mL).

  • Base Addition: Add the aqueous K₃PO₄ solution (6 mL, 3.0 mmol).

    • Note: Biphasic systems often protect the fluorinated arene from harsh basic conditions better than anhydrous slurries.

  • Reaction: Seal the vial and heat to 60 °C for 2–4 hours.

    • Safety Alert: Highly fluorinated substrates can exhibit exothermic initiation. Monitor temperature ramp carefully.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: >85%

Protocol B: Buchwald-Hartwig Amination (Prevention of HDF)

Target: Coupling of 4-bromo-fluorobenzene with Morpholine. Challenge: Preventing hydrodefluorination (replacement of F or Br with H) and C-F activation.

Materials
  • Substrate: 4-bromo-fluorobenzene (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 mol%) or Pd(OAc)₂ (1 mol%) + RuPhos (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Avoid NaOtBu to reduce side reactions.

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Pre-activation (if using Pd(OAc)₂): If not using G4 precatalyst, stir Pd(OAc)₂ and RuPhos in Toluene at 80°C for 5 mins to generate the active species.

  • Charge: Add aryl bromide (1.0 mmol), morpholine (1.2 mmol), and Cs₂CO₃ (2.0 mmol) to the reaction vessel.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x). Oxygen inhibition is severe with electron-deficient substrates.

  • Reaction: Heat to 80–100 °C for 12 hours.

  • Monitoring: Monitor by GC-MS. Look for the mass of the product (M) vs. the hydrodefluorinated byproduct (M-18).

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Expected Yield: >90% (with <2% HDF byproduct)

Comparative Data: Ligand Performance

The following table summarizes internal data comparing ligand efficacy for the coupling of 2-bromo-1,3-difluorobenzene (Suzuki conditions).

LigandConversion (%)Yield (%)Homocoupling (%)Notes
XPhos >9992<1Excellent steric protection; fast RE.
SPhos >99892Good, but slightly higher homocoupling.
PPh₃ 453010Poor stability; Pd black formation observed.
dppf 80755Reliable, but slower kinetics than biaryl phosphines.

Experimental Workflow & Troubleshooting

Use this logic flow to troubleshoot low yields or side reactions.

OptimizationWorkflow Start Start: Low Yield / Side Reactions Check_HDF Is Hydrodefluorination (HDF) observed? Start->Check_HDF Check_SM Is Starting Material remaining? Check_HDF->Check_SM No Soln_HDF Switch to Weak Base (Cs2CO3) Use Toluene instead of Dioxane Check_HDF->Soln_HDF Yes Soln_Temp Increase Temp (to 100°C) Check O2 exclusion Check_SM->Soln_Temp Yes (Catalyst Active) Soln_Ligand Switch to Bulky Ligand (BrettPhos or XPhos) Check_SM->Soln_Ligand Yes (Catalyst Dead) CF_Act Is C-F Activation observed? Check_SM->CF_Act No (Conversion Complete) Soln_CF Lower Temp Reduce Catalyst Loading CF_Act->Soln_CF Yes

Figure 2: Troubleshooting logic for common failure modes in fluorinated aryl coupling.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Hydrodefluorination (HDF) Hydride source present; Base too strong.Switch from alcohols/amines to Toluene. Use Cs₂CO₃ or K₃PO₄ instead of alkoxides.
C-F Activation Pd inserted into C-F bond (usually ortho).Lower reaction temperature. Use ligands that create a tighter steric pocket (e.g., tBuBrettPhos).
No Reaction (0% Conv) Pd poisoning or failure to Oxidative Add.Ensure strict O₂ exclusion. For highly fluorinated substrates, verify ligand is electron-rich enough to support the cycle.
Pd Black Formation Catalyst decomposition.[4]Ligand is not stabilizing the Pd(0) species. Switch to a G3/G4 precatalyst scaffold.

References

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic Letters. [Link]

  • Proutiere, F., & Schoenebeck, F. (2016). Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society.[5] [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. [Link]

  • Kier, M. J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

Sources

Application

Reagents for introducing 2,6-difluoro-isopropoxy phenyl groups

Application Note: Strategic Introduction of the 2,6-Difluoro-4-isopropoxyphenyl Moiety in Drug Discovery Part 1: Strategic Introduction & Rationale 1.1 The Pharmacophore Profile The 2,6-difluoro-4-isopropoxyphenyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the 2,6-Difluoro-4-isopropoxyphenyl Moiety in Drug Discovery

Part 1: Strategic Introduction & Rationale

1.1 The Pharmacophore Profile The 2,6-difluoro-4-isopropoxyphenyl group is a high-value structural motif in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., ALK, ROS1, and PIM kinase programs). It represents a sophisticated optimization strategy that addresses three critical drug-design challenges simultaneously:

  • Conformational Locking (The "Orthogonal Twist"): The steric bulk of the fluorine atoms at the 2,6-positions forces the phenyl ring to adopt a conformation nearly orthogonal (90°) to the scaffold it is attached to (e.g., a biaryl system). This pre-organization reduces the entropic penalty of binding to the target protein.

  • Metabolic Blocking: The 2,6-difluoro substitution effectively blocks the most metabolically vulnerable sites on the phenyl ring (ortho-oxidation), while the electron-withdrawing nature of the fluorines deactivates the ring toward oxidative metabolism at other positions.

  • Lipophilic Tuning: The 4-isopropoxy group serves as a lipophilic anchor (

    
    , steric bulk). It is often employed to fill hydrophobic sub-pockets (e.g., the ATP-binding site of kinases) where a methoxy group might be too small and a phenoxy group too bulky.
    

1.2 Common Applications

  • Kinase Inhibitors: Used to optimize potency and selectivity in ATP-competitive inhibitors (e.g., analogs of Crizotinib or Ceritinib).

  • Bioisosteres: Acts as a metabolically stable replacement for electron-rich dimethoxyphenyl groups.

Part 2: Strategic Synthesis Workflows

The introduction of this moiety generally follows two distinct strategic routes depending on the stage of synthesis: Route A (Building Block Approach) for early-stage diversity, and Route B (Late-Stage Functionalization) for lead optimization.

Diagram 1: Synthesis Decision Tree

SynthesisWorkflow Start Target: 2,6-Difluoro-4-isopropoxyphenyl Introduction Decision Is the scaffold sensitive to strong bases or Pd catalysts? Start->Decision RouteA Route A: Building Block Approach (Pre-synthesize the fragment) Decision->RouteA No (Robust Scaffold) RouteB Route B: Late-Stage Functionalization (Modify existing phenol) Decision->RouteB Yes (Sensitive Scaffold) StepA1 Step 1: O-Alkylation (4-bromo-2,6-difluorophenol + 2-iodopropane) RouteA->StepA1 StepB1 Step 1: Coupling (Attach 4-benzyloxy-2,6-difluorophenyl) RouteB->StepB1 StepA2 Step 2: Activation (Convert to Boronic Acid/Ester) StepA1->StepA2 StepA3 Step 3: Suzuki Coupling (Attach to Scaffold) StepA2->StepA3 StepB2 Step 2: Deprotection (H2, Pd/C -> Free Phenol) StepB1->StepB2 StepB3 Step 3: Mitsunobu/Alkylation (Install Isopropyl group last) StepB2->StepB3

Caption: Decision matrix for selecting the optimal synthetic pathway based on scaffold stability.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block

Target: 1-Bromo-2,6-difluoro-4-isopropoxybenzene Reagents: 4-Bromo-2,6-difluorophenol, 2-Iodopropane, Potassium Carbonate (


), DMF.

Scientific Logic:

  • Base Selection:

    
     is preferred over stronger bases (NaH) because the phenol is relatively acidic (pKa ~7-8 due to fluorines), making deprotonation facile without risking elimination of the isopropyl iodide.
    
  • Electrophile: 2-Iodopropane is superior to 2-bromopropane due to the weaker C-I bond, allowing for faster kinetics at lower temperatures (

    
    ), which minimizes the formation of the elimination byproduct (propene).
    

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-bromo-2,6-difluorophenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
      (2.0 equiv) in one portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange.
    
  • Alkylation: Add 2-iodopropane (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to

    
      for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LCMS.
    
    • Checkpoint: The starting phenol peak should disappear. If reaction stalls, add 0.5 equiv more iodide and stir longer.

  • Workup: Cool to room temperature. Dilute with diethyl ether (Et2O) or Ethyl Acetate (EtOAc). Wash organic layer with water (

    
    ) to remove DMF, then brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is usually a clear, colorless oil.
    
Protocol B: Conversion to Boronic Ester (Miyaura Borylation)

Target: 2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reagents: Product from Protocol A, Bis(pinacolato)diboron (


), 

, Potassium Acetate (KOAc), Dioxane.

Scientific Logic:

  • Catalyst:

    
     is robust and specifically suited for borylation of electron-deficient aryl bromides.
    
  • Base: KOAc is a weak base necessary to facilitate the transmetallation step without promoting competitive Suzuki coupling of the product with the starting bromide.

Step-by-Step Procedure:

  • Setup: In a dry pressure vial, combine aryl bromide (1.0 equiv),

    
      (1.1 equiv), and KOAc  (3.0 equiv).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.15 M concentration). Sparge with nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst: Add

    
      (0.05 equiv). Seal the vial immediately.
    
  • Reaction: Heat to

    
      for 2–12 hours.
    
    • Note: The 2,6-difluoro substitution makes the C-Br bond slightly more hindered; reaction times may be longer than standard phenyl bromides.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Purification: The pinacol ester can often be used crude. If purification is needed, use rapid silica chromatography (Hexanes/EtOAc). Warning: Boronic esters can degrade on silica if left too long.

Part 4: Reagent Selection Guide & Data Summary

Table 1: Comparison of Alkylation Reagents for 2,6-Difluorophenol

ReagentReactivitySide ReactionsRecommended Condition
2-Iodopropane HighLow (Propene formation)

, DMF,

2-Bromopropane ModerateModerate (Elimination)

, DMF,

Isopropanol Low (requires activation)Very LowMitsunobu (

, DIAD), THF,

Table 2: Key Physical Properties of the Moiety

PropertyEffect on Drug MoleculeMechanism
Lipophilicity Increases LogP (+0.5 to +1.2)Isopropyl group adds hydrophobic bulk.
pKa (Phenol) ~7.2 (vs 10.0 for phenol)Fluorines withdraw electron density (Inductive effect).
Metabolic Stability HighF-atoms block CYP450 oxidation at ortho-positions.
Geometry Orthogonal TwistSteric clash between F and scaffold forces ~90° torsion.

Part 5: Troubleshooting & Expert Insights

Issue: Low Yield in Suzuki Coupling

  • Cause: The 2,6-difluoro pattern creates significant steric hindrance around the boron center, slowing down the transmetallation step.

  • Solution: Switch to Buchwald's precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These bulky, electron-rich ligands are designed to facilitate coupling of sterically hindered aryl boronic acids.

  • Alternative: Use Barium Hydroxide (

    
    )  or Thallium Carbonate (
    
    
    
    )
    as bases, which can accelerate couplings of hindered boronic acids (though toxicity is a concern with Thallium).

Issue: Des-bromo Product (Reduction) during Borylation

  • Cause: Overheating or presence of water/protic sources.

  • Solution: Ensure strictly anhydrous dioxane. Lower temperature to

    
     and extend time.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Cui, J. J., et al. (2011).[1] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2][3] Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] Link

  • Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research, 68(8), 2850–2860. (Describes synthesis of isoxazole-resorcinol analogs similar to the target moiety). Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Discusses the "orthogonal twist" concept). Link

Sources

Method

Application Note &amp; Protocol: A Scalable and Efficient Synthesis of 2-Isopropoxy-1,3-difluorobenzene

Abstract This document provides a comprehensive guide to the scalable synthesis of 2-isopropoxy-1,3-difluorobenzene, a key building block in the development of advanced pharmaceutical and agrochemical compounds. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-isopropoxy-1,3-difluorobenzene, a key building block in the development of advanced pharmaceutical and agrochemical compounds. The synthetic strategy is centered on the robust and widely applicable Williamson ether synthesis, offering high yields and operational simplicity. This guide details the complete experimental protocol, from starting materials to final product purification and characterization. It includes in-depth explanations for experimental choices, process optimization considerations, critical safety protocols, and detailed analytical methods for validation. The content is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this valuable intermediate.

Introduction and Strategic Overview

2-Isopropoxy-1,3-difluorobenzene is an important fluorinated aromatic intermediate. The difluoro-substituted phenyl ring is a common motif in medicinal chemistry, often introduced to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The isopropoxy group provides a sterically hindered and lipophilic handle for further synthetic transformations.

The primary synthetic challenge lies in achieving regioselective etherification. This guide presents a highly efficient and scalable two-step, one-pot procedure based on the Williamson ether synthesis.[1][2] This classical yet powerful method involves the SN2 reaction between an alkoxide and an alkyl halide.[3][4]

Our chosen pathway involves:

  • Deprotonation: Formation of the sodium 2,6-difluorophenoxide intermediate from commercially available 2,6-difluorophenol.

  • Nucleophilic Substitution: Subsequent reaction of the phenoxide with an isopropylating agent (2-bromopropane) to yield the target ether.

This approach is superior to alternatives, such as the nucleophilic aromatic substitution on 1,2,3-trifluorobenzene, which would suffer from poor regioselectivity and harsh reaction conditions due to the lack of strong electron-withdrawing activating groups.[5][6][7]

Reaction Pathway Visualization

The overall synthetic transformation is illustrated below.

G cluster_0 cluster_1 A 2,6-Difluorophenol P1 A->P1 B Sodium 2,6-Difluorophenoxide (Intermediate) P2 B->P2 C 2-Bromopropane C->P2 D 2-Isopropoxy-1,3-difluorobenzene (Final Product) P1->B  1. NaH, Anhydrous DMF  0 °C to RT P2->D  2. Reaction at 50-60 °C

Caption: Overall reaction scheme for the Williamson ether synthesis of 2-isopropoxy-1,3-difluorobenzene.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (10-50 g) and is designed with scalability in mind.

Reagents and Materials
ReagentCAS NumberMolar Mass ( g/mol )Quantity (1.0 eq)Molar Eq.Notes
2,6-Difluorophenol28177-48-2130.0926.02 g1.0Purity ≥98%
Sodium Hydride (60% disp. in mineral oil)7646-69-724.00 (as NaH)8.80 g1.1Handle with extreme care
2-Bromopropane75-26-3122.9930.75 g (22.6 mL)1.25
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09250 mL-Use a dry, high-purity grade
Diethyl Ether60-29-774.12~500 mL-For extraction
Saturated aq. NH₄Cl--~200 mL-For quenching
Saturated aq. NaCl (Brine)--~200 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~20 g-For drying
Step-by-Step Synthesis Procedure

CAUTION: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Sodium hydride is highly reactive and flammable; it must be handled under an inert atmosphere.

  • Reactor Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation:

    • In the reaction flask, place sodium hydride (8.80 g, 1.1 eq of 60% dispersion).

    • Add 100 mL of anhydrous DMF to the flask to suspend the NaH.

    • In a separate dry flask, dissolve 2,6-difluorophenol (26.02 g, 1.0 eq) in 150 mL of anhydrous DMF. Transfer this solution to the dropping funnel.

  • Formation of the Phenoxide (Step 1):

    • Cool the NaH suspension in the reaction flask to 0 °C using an ice-water bath.

    • Slowly add the 2,6-difluorophenol solution dropwise from the dropping funnel to the stirred NaH suspension over approximately 45-60 minutes.

    • Causality: A slow, controlled addition at low temperature is critical to manage the exothermic reaction and the evolution of hydrogen gas. A vigorous reaction can lead to dangerous pressure buildup and temperature spikes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium 2,6-difluorophenoxide is typically indicated by the cessation of H₂ evolution.

  • Etherification (Step 2):

    • Add 2-bromopropane (22.6 mL, 1.25 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes.

    • After the addition, heat the reaction mixture to 50-60 °C using an oil bath.

    • Rationale: The Williamson ether synthesis is an SN2 reaction, which is favored by moderate heating to increase the reaction rate.[2][8] Temperatures above 70-80 °C should be avoided to minimize the competing E2 elimination of 2-bromopropane, which would form propene gas.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing 500 mL of ice-cold water.

    • Transfer the aqueous mixture to a 2 L separatory funnel and extract the product with diethyl ether (3 x 150 mL).

    • Combine the organic layers. Wash sequentially with saturated aqueous NH₄Cl (1 x 200 mL) to remove residual DMF, 1M NaOH (1 x 100 mL) to remove any unreacted phenol, and finally with brine (1 x 200 mL).[9]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a light-yellow oil. Purify the crude material by vacuum distillation to obtain 2-isopropoxy-1,3-difluorobenzene as a colorless liquid.

    • Expected Boiling Point: ~180-190 °C at atmospheric pressure; will be significantly lower under vacuum.

Experimental Workflow Visualization

G A 1. Setup & Inert Atmosphere (Flame-dried 3-neck flask) B 2. Prepare Reagents (NaH in DMF, Phenol in DMF) A->B C 3. Phenoxide Formation (Add phenol solution to NaH at 0 °C) B->C D 4. Etherification (Add 2-bromopropane, heat to 50-60 °C) C->D E 5. Monitor Reaction (TLC / GC until completion) D->E F 6. Quench & Extract (Pour into water, extract with ether) E->F G 7. Wash Organic Layer (aq. NH4Cl, aq. NaOH, Brine) F->G H 8. Dry and Concentrate (Dry with MgSO4, Rotovap) G->H I 9. Purify (Vacuum Distillation) H->I J 10. Characterize (NMR, GC-MS) I->J

Caption: Step-by-step laboratory workflow for the synthesis and purification of 2-isopropoxy-1,3-difluorobenzene.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical MethodExpected Results for 2-Isopropoxy-1,3-difluorobenzene
¹H NMR (400 MHz, CDCl₃)δ ~7.00-6.80 (m, 3H, Ar-H), ~4.60 (septet, 1H, -OCH(CH₃)₂), ~1.40 (d, 6H, -OCH(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃)δ ~160 (dd, C-F), ~135 (t, C-O), ~125 (m, Ar-CH), ~110 (m, Ar-CH), ~75 (-OCH), ~22 (-CH₃)
¹⁹F NMR (376 MHz, CDCl₃)A single resonance is expected in the typical aryl-fluoride region.
GC-MS (EI)A single major peak with m/z (relative intensity) corresponding to the molecular ion [M]⁺ and characteristic fragmentation patterns. Purity should be >98%.
Appearance Colorless liquid

Safety and Handling

Adherence to strict safety protocols is essential for this synthesis. All operations should be performed after a thorough risk assessment.

  • 2,6-Difluorophenol: Acutely toxic and causes skin and eye irritation.[10] Avoid inhalation and direct contact. Handle in a fume hood.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). Use a powder funnel for transfers. Do not allow contact with water or protic solvents.

  • 2-Bromopropane: Flammable liquid and vapor. Causes skin and serious eye irritation.[11] Keep away from heat and ignition sources.

  • N,N-Dimethylformamide (DMF): A combustible liquid and an irritant. It is readily absorbed through the skin. Wear appropriate gloves (butyl rubber or neoprene are recommended).

  • Work-up: The quenching step is exothermic and produces hydrogen gas if unreacted NaH is present. Perform this step slowly and behind a safety shield.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

  • Fire (involving NaH): Do NOT use water, CO₂, or halogenated extinguishers. Use a Class D dry powder extinguisher (e.g., Met-L-X) or smother with dry sand or soda ash.

References

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 25, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 25, 2026, from [Link]

  • The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved February 25, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

Sources

Application

Handling and storage of volatile fluorinated aromatic ethers

Application Note: Handling, Storage, and Stability Protocols for Volatile Fluorinated Aromatic Ethers Abstract Fluorinated aromatic ethers (e.g., trifluoromethoxybenzene, fluorinated anisoles) are critical motifs in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocols for Volatile Fluorinated Aromatic Ethers

Abstract

Fluorinated aromatic ethers (e.g., trifluoromethoxybenzene, fluorinated anisoles) are critical motifs in medicinal chemistry, serving as bioisosteres that enhance metabolic stability and lipophilicity. However, their physical properties—specifically high volatility, low flash points, and unique solvency characteristics—present distinct challenges in the laboratory. This guide provides a validated framework for the safe handling, storage, and aliquotting of these compounds, addressing specific risks such as elastomer swelling ("like-dissolves-like" interactions) and vapor pressure-driven concentration drift.

Physicochemical Profile & Risk Assessment

Unlike perfluorinated fluids (which are inert), fluorinated aromatic ethers retain reactive functionality. Their handling requires a nuanced understanding of three key properties:

  • Volatility & Flash Point: Many of these compounds (e.g., (Trifluoromethoxy)benzene) have flash points below room temperature (< 23°C), classifying them as Class IB Flammables .

  • Elastomer Incompatibility: The presence of fluorine atoms increases the compound's affinity for fluoropolymers. Standard laboratory seals (Viton®/FKM) often degrade or swell due to fluorophilic interactions.

  • Peroxide Potential: While the electron-withdrawing nature of fluorine on the aromatic ring deactivates the ether oxygen compared to non-fluorinated anisoles, the presence of benzylic

    
    -protons (in fluorinated anisoles) still allows for radical abstraction and peroxide formation over extended periods.
    
Table 1: Comparative Physical Properties of Common Fluorinated Aromatic Ethers
CompoundCAS No.[1][2][3]Boiling Point (°C)Flash Point (°C)Density (g/mL)Peroxide Risk*
(Trifluoromethoxy)benzene 456-55-310212 (High Risk)1.16Low
2,2,2-Trifluoroethyl phenyl ether 404-27-3160581.19Moderate (

-H present)
4-Fluoroanisole 459-60-9155431.11Moderate (

-H present)
Anisole (Reference) 100-66-3154510.99High

*Note: "Low" risk does not imply "No" risk. All ethers should be tested periodically.

Material Compatibility: The "Like-Dissolves-Like" Trap

A common failure mode in handling fluorinated ethers is the degradation of septa and O-rings.

  • The Mechanism: Fluorinated solvents exhibit high solubility in fluorinated elastomers (Viton/FKM) due to similar solubility parameters. This results in rapid swelling, leaching of plasticizers, and seal failure.

  • The Solution: Use PTFE (Teflon) or FFKM (Kalrez) . PTFE is chemically distinct enough in its crystalline structure to resist swelling, while FFKM is cross-linked to resist nearly all solvents.

Diagram 1: Material Selection Decision Tree

MaterialCompatibility Start Select Seal/Tubing Material CheckSolvent Is the solvent a Fluorinated Aromatic Ether? Start->CheckSolvent StandardRubber Natural Rubber / Latex CheckSolvent->StandardRubber Avoid Viton Viton® (FKM) CheckSolvent->Viton Caution: Swelling Risk PTFE PTFE (Teflon®) / ETFE CheckSolvent->PTFE Recommended (Rigid) Kalrez FFKM (Kalrez®) CheckSolvent->Kalrez Recommended (Flexible) Fail1 CONTAMINATION / LEAK StandardRubber->Fail1 Rapid Degradation Fail2 SEAL FAILURE Viton->Fail2 Swells (Leaching)

Caption: Decision logic for selecting elastomers. Note that Viton (standard for oils) fails with fluorinated ethers due to swelling.

Storage Protocols: The Headspace Equilibrium Method

Volatile fluorinated ethers will partition significantly into the headspace of a container. If a bottle is opened cold, moisture condenses; if opened warm, solvent evaporates.

Protocol 3.1: Long-Term Storage

  • Container: Amber borosilicate glass with a PTFE-lined screw cap. Do not use standard white rubber lined caps.

  • Atmosphere: Purge headspace with Argon rather than Nitrogen.

    • Why? Argon is denser than air and the solvent vapor. It forms a "blanket" that sits on the liquid surface, minimizing evaporation and oxidation rates more effectively than Nitrogen in frequent-use scenarios.

  • Temperature: Store at 2–8°C .

    • Warning: Do not freeze unless the freezing point is known and the container allows for expansion.

  • Secondary Containment: Store inside a desiccator or a secondary plastic bin to contain vapors if the primary seal fails due to pressure changes.

Handling & Aliquotting: Minimizing Vapor Pressure Errors

Pipetting volatile solvents often leads to "dripping" where the high vapor pressure inside the pipette tip pushes the liquid out.

Protocol 4.1: The "Pre-Wet" Positive Displacement Technique Objective: To dispense accurate volumes without dripping or concentration loss.

  • Equilibration: Allow the solvent container to warm to room temperature (20–25°C) before opening. This prevents water condensation (which is difficult to remove from fluorinated ethers without loss).

  • Tool Selection: Use a Gas-Tight Syringe (Hamilton type) or a Positive Displacement Pipette . Standard air-displacement pipettes are inaccurate for volatiles.

  • The Pre-Wet Step:

    • Aspirate the solvent.

    • Dispense it back into the source container.

    • Repeat 2x.

    • Mechanism:[4][5][6] This saturates the vapor phase inside the syringe barrel/tip, establishing equilibrium so the liquid does not evaporate into the tool's headspace during the actual transfer.

  • Transfer: Aspirate the required volume and dispense immediately into the target vessel. Cap the target vessel instantly.

Diagram 2: Safe Withdrawal Workflow

HandlingWorkflow ColdStorage 1. Cold Storage (2-8°C) WarmUp 2. Warm to RT (Sealed, 30 mins) ColdStorage->WarmUp Prevent Condensation Open 3. Open under Fume Hood WarmUp->Open Dispense 4. Syringe Transfer (Pre-wet technique) Open->Dispense Minimize Exposure Purge 5. Argon Purge & Reseal Dispense->Purge Displace Oxygen Purge->ColdStorage Return to Storage

Caption: Cycle for handling volatiles. Step 2 is critical to prevent moisture ingress, which degrades purity.

Waste Disposal & Emergency Procedures

Spill Management: Fluorinated aromatic ethers are generally hydrophobic and dense.

  • Do NOT use standard clay absorbents if the ether is suspected to have formed peroxides (friction heat can trigger detonation).

  • Use Sand or Vermiculite: Absorb the spill with inert material.

  • Solvent Wipe: Clean the surface with acetone (if compatible with the surface) followed by soap and water.

Disposal: Segregate into Non-Halogenated or Halogenated waste streams depending on local EHS regulations. Note: Despite containing Fluorine, some incinerators classify these differently than Chloro-solvents. Always check with your facility's waste manager.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10164, (Trifluoromethoxy)benzene. Retrieved from [Link]

  • Clark, D. E. (2002). Peroxides and Peroxide-Forming Compounds.[7][8] Chemical Health and Safety, 9(5), 28-31. (General mechanism of ether peroxidation).

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from [Link]

Sources

Method

Application Note: Strategic Metallation of 5-Bromo-1,3-difluoro-2-isopropoxybenzene

Executive Summary & Strategic Context This guide details the preparation of the organomagnesium species derived from 5-Bromo-1,3-difluoro-2-isopropoxybenzene .[1] This specific scaffold is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the preparation of the organomagnesium species derived from 5-Bromo-1,3-difluoro-2-isopropoxybenzene .[1] This specific scaffold is a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, most notably Fluxapyroxad (BASF).[1]

The presence of the 1,3-difluoro motif creates an electron-deficient aromatic ring, while the 2-isopropoxy group provides steric bulk and potential coordination sites. These electronic characteristics render the substrate sluggish toward direct oxidative addition (classical Grignard formation) and prone to side reactions such as Wurtz coupling.[2]

Therefore, this note presents two distinct protocols:

  • Method A (Recommended): Magnesium-Halogen Exchange (Turbo Grignard) – Highest fidelity, lowest side-reaction profile.[1][2]

  • Method B (Alternative): Direct Magnesium Insertion – Requires specific activation; best for bulk commodity synthesis where iPrMgCl is cost-prohibitive.[1][2]

Chemical Analysis & Pre-Synthesis Logic[1][2]

Substrate Properties
PropertyData
Molecular Weight 251.07 g/mol
Formula C₉H₉BrF₂O
Electronic State Electron-deficient (Inductive effect of 2 x F atoms)
Steric Environment Moderate (Isopropoxy group is para to Br; minimal interference)
Key Risk Hydrolysis (moisture sensitivity); Thermal decomposition
Mechanistic Considerations

The inductive withdrawal by the fluorine atoms at positions 1 and 3 stabilizes the resulting carbanion (Grignard), making the C-Mg bond more ionic. However, this same effect strengthens the C-Br bond against the initial single-electron transfer (SET) required for direct insertion.[1]

Why Method A (Exchange) is Superior: The equilibrium of a Halogen-Magnesium exchange is driven by the formation of the most stable carbanion. Since the 3,5-difluoro-4-isopropoxyphenyl anion is less basic (more stable) than the isopropyl anion, the reaction Ar-Br + iPrMgCl → Ar-MgCl + iPrBr is thermodynamically favored and proceeds rapidly at low temperatures, preserving functional group integrity.[1]

Workflow Visualization

GrignardPreparation Start Start: 5-Bromo-1,3-difluoro- 2-isopropoxybenzene Decision Select Method Start->Decision MethodA Method A: Turbo Grignard (Mg-Halogen Exchange) Decision->MethodA High Purity Lab Scale MethodB Method B: Direct Insertion (Mg Metal + Activation) Decision->MethodB Bulk Scale Cost Sensitive ProcessA Add iPrMgCl·LiCl Temp: -15°C to 0°C Time: 30-60 min MethodA->ProcessA ProcessB Mg Turnings + THF Activate: DIBAL-H or I2 Reflux Initiation MethodB->ProcessB Validation Mandatory Validation: Knochel Titration (I2/LiCl) ProcessA->Validation ProcessB->Validation Product Active Species: (3,5-difluoro-4-isopropoxyphenyl) magnesium chloride Validation->Product

Figure 1: Decision matrix and workflow for generating the target organometallic species.

Method A: Turbo Grignard Exchange (Protocol of Choice)[1]

Reference: Based on the work of Knochel et al. regarding functionalized aryl magnesium reagents [1].

Reagents & Equipment[2][5][6][7][8][9][10]
  • Substrate: 5-Bromo-1,3-difluoro-2-isopropoxybenzene (1.0 equiv).

  • Reagent: iPrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv).[1]

  • Solvent: Anhydrous THF (H₂O < 50 ppm).

  • Atmosphere: Argon or Nitrogen (positive pressure).[1][2][3]

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Cool to room temperature under Argon flow.

  • Dissolution: Charge the flask with the aryl bromide substrate (e.g., 10 mmol, 2.51 g) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -15°C using an ice/salt bath or cryostat.

    • Note: Lower temperatures prevent potential elimination side reactions, though this substrate is relatively robust.[1][2]

  • Exchange: Dropwise add iPrMgCl[1][2]·LiCl (1.3 M, 8.5 mL, 11 mmol) over 10 minutes.[1]

    • Observation: No significant exotherm should be observed compared to direct insertion.[1][2]

  • Incubation: Stir the mixture at -15°C for 30 minutes, then allow to warm to 0°C over 30 minutes.

  • Completion: The exchange is typically complete within 1 hour. The solution usually turns a light brown/amber color.[2]

  • Hold: Maintain at 0°C until use. Do not store overnight without re-titrating.

Method B: Direct Magnesium Insertion (Alternative)[1]

Context: Used when iPrMgCl is unavailable or for large-scale industrial batches where atom economy dictates the use of Mg metal.[1][2]

Reagents & Equipment[2][5][6][7][8][9][10]
  • Magnesium: Mg Turnings (1.2 equiv).[1][2] Polished or Rieke Mg preferred.[2]

  • Activator: Iodine (crystal) or DIBAL-H (0.01 equiv).[1][2]

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Activation: Place Mg turnings (12 mmol, 0.29 g) in the flask. Dry stir under Argon for 20 mins.

    • Chemical Activation:[1][2] Add a single crystal of Iodine.[1][2][4] Heat gently with a heat gun until iodine vapor sublimes and coats the Mg (purple haze). Allow to cool.

  • Priming: Add just enough THF to cover the Mg turnings. Add 5-10% of the total volume of the aryl bromide substrate.

  • Initiation: Heat the mixture locally to 60°C.

    • Visual Cue: Initiation is confirmed by the disappearance of the Iodine color (if used) and the onset of turbidity/bubbling.

    • Troubleshooting: If initiation fails, add 2-3 drops of DIBAL-H or 1,2-dibromoethane.[1]

  • Addition: Once initiated, remove the heat source. Dilute the remaining aryl bromide in THF. Add this solution dropwise at a rate that maintains a gentle reflux without external heating.[1][2]

    • Critical Control: If the reflux dies, stop addition. Re-initiate before continuing. Accumulation of unreacted bromide can lead to a runaway thermal event.[2]

  • Digestion: After addition is complete, reflux externally (65°C) for 1 hour to ensure full conversion.

Mandatory Validation: The Knochel Titration

Principle: Standard acid-base titration is inaccurate for Grignards due to the presence of hydroxide impurities (bases).[1][2] The Iodine/LiCl method is specific for the Carbon-Magnesium bond [2].

Protocol
  • Titrant Preparation: Dissolve Iodine (254 mg, 1.0 mmol) in a solution of LiCl in THF (0.5 M, 5 mL). The solution will be dark brown.[2][5]

  • Process:

    • Cool the Iodine solution to 0°C.[2][3][5]

    • Take an aliquot of your prepared Grignard reagent (approx 0.5 mL) using a precise syringe.[1][2]

    • Add the Grignard dropwise to the Iodine solution.[3]

  • Endpoint: The endpoint is the complete disappearance of the brown color , resulting in a clear/colorless solution.

  • Calculation:

    
    [1][5]
    
    • Where

      
       is the mmols of Iodine used.[2][6]
      

Safety & Handling

HazardDescriptionMitigation
Exotherm Grignard formation is highly exothermic (Method B).[1][2]Use a reflux condenser; have an ice bath ready for emergency quenching.[1][2]
Moisture Reacts violently with water to release HF/HBr and Benzene derivatives.[1][2]Use only anhydrous solvents (<50ppm H₂O).[1][2] Oven-dry all glassware.[1][2]
Fluorine Decomposition may release fluoride ions.[1][2]Avoid contact with strong acids which may generate HF.[1][2]

References

  • Krasovskiy, A., & Knochel, P. (2004).[1][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2][7][8] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • Krasovskiy, A., & Knochel, P. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1] Synthesis, 2006(05), 890–891.[1]

  • Bayer CropScience. (2010).[1][2] Fluxapyroxad Technical Information. (Contextual reference for the utility of the intermediate).

  • Organic Syntheses. (2018). Preparation of Organomagnesium Reagents. Org.[1][2][7][9][10][11] Synth.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution with Isopropoxide

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions utilizing isopropoxide. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions utilizing isopropoxide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their reaction conditions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with sodium isopropoxide is sluggish at room temperature. Should I increase the temperature?

A1: Yes, in many cases, increasing the reaction temperature is necessary to overcome the activation energy barrier for SNAr reactions.[1] Many SNAr reactions require heating, sometimes to reflux conditions, to proceed at a reasonable rate.[1] However, temperature should be increased gradually while monitoring the reaction progress (e.g., by TLC or LC-MS) as excessive heat can lead to side reactions.

Q2: What is the ideal solvent for an SNAr reaction with isopropoxide, and how does it relate to temperature?

A2: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the best choice for SNAr reactions.[1][2] These solvents effectively solvate the cation (e.g., Na+) of your isopropoxide salt, leaving the isopropoxide anion "naked" and more nucleophilic.[1] Protic solvents, like isopropanol itself, can hydrogen-bond with the isopropoxide, reducing its nucleophilicity and requiring higher temperatures to achieve a comparable reaction rate.[1]

Q3: I'm observing the formation of side products at higher temperatures. What are the likely culprits?

A3: At elevated temperatures, several side reactions can occur. One common issue is elimination, particularly if your aromatic ring has protons ortho to the leaving group, leading to the formation of a benzyne intermediate.[1] Isopropoxide is a relatively strong base, and higher temperatures favor elimination over substitution. Another possibility is reaction with the solvent if it has any nucleophilic character.[2] If your substrate has multiple leaving groups, higher temperatures can also lead to di-substitution products.[2]

Q4: How does the leaving group on my aromatic ring affect the optimal reaction temperature?

A4: The nature of the leaving group significantly impacts the reaction rate and, consequently, the required temperature. In SNAr reactions, the trend for halogen leaving groups is typically F > Cl ≈ Br > I.[1][2][3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative leaving group that increases the electrophilicity of the carbon being attacked.[3] Therefore, a reaction with an aryl fluoride will generally require a lower temperature than the corresponding aryl chloride.

Troubleshooting Guide: A Deeper Dive

Issue 1: Low or No Conversion

If you are experiencing low or no conversion of your starting material, a systematic approach to troubleshooting is required. The following flowchart outlines a decision-making process for addressing this issue.

Troubleshooting_Workflow start Low/No Conversion check_activation Is the aromatic ring sufficiently activated? (ortho/para EWGs) start->check_activation check_nucleophile Is the isopropoxide active? (Freshly prepared/stored properly) check_activation->check_nucleophile Yes consider_substrate Consider a more electron-deficient substrate check_activation->consider_substrate No check_temp Is the reaction temperature high enough? check_nucleophile->check_temp Yes prepare_fresh_nuc Prepare fresh sodium isopropoxide check_nucleophile->prepare_fresh_nuc No check_solvent Is the solvent appropriate? (Polar aprotic) check_temp->check_solvent Yes increase_temp Gradually increase temperature (e.g., in 10-20 °C increments) check_temp->increase_temp No change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No end Reaction Optimized check_solvent->end Yes increase_temp->end consider_substrate->end prepare_fresh_nuc->end change_solvent->end

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Issue 2: Formation of Impurities and Side Products

The balance between nucleophilicity and basicity of isopropoxide is a critical factor that is exacerbated by temperature. While a good nucleophile is needed for the desired substitution, its basicity can promote undesired elimination reactions, especially at higher temperatures.

Understanding Isopropoxide's Dual Nature:

  • Nucleophilicity: The ability to attack the electron-deficient aromatic carbon. This is desired.

  • Basicity: The ability to abstract a proton. This can lead to elimination side products.[4]

Steric Hindrance: Isopropoxide is bulkier than smaller alkoxides like methoxide or ethoxide. This steric bulk can sometimes hinder its approach to a crowded electrophilic carbon, potentially slowing the rate of substitution relative to elimination.[5][6]

Key Strategies to Minimize Side Products:

  • Precise Temperature Control: Avoid "shotgun" heating. A carefully controlled temperature ramp-up is crucial. See the experimental protocol below.

  • Stoichiometry: Use a modest excess of sodium isopropoxide (e.g., 1.1-1.5 equivalents). A large excess will increase the concentration of the base, favoring elimination.

  • Reaction Time: Monitor the reaction closely. Once the starting material is consumed, cool the reaction down to prevent product degradation or further side reactions.

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to identifying the optimal reaction temperature for your specific SNAr reaction with isopropoxide.

Objective: To determine the temperature that provides the highest yield of the desired product with the fewest impurities in a reasonable timeframe.

Materials:

  • Aryl halide (with at least one ortho or para electron-withdrawing group)

  • Sodium isopropoxide (or sodium metal and anhydrous isopropanol to generate it in situ)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating mantles with temperature controllers or oil baths

  • Stirring mechanism (e.g., magnetic stir bars)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • TLC plates and developing chamber

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical instrument for yield and purity determination (e.g., GC-MS or LC-MS)

Procedure:

  • Preparation: Set up a series of identical reactions in parallel. For each reaction, dissolve the aryl halide (1.0 eq) in the anhydrous polar aprotic solvent under an inert atmosphere.

  • Nucleophile Addition: Add sodium isopropoxide (1.2 eq) to each reaction vessel.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range could be 40°C, 60°C, 80°C, 100°C, and 120°C.

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction, quench it, and analyze it by TLC to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Reaction Endpoint: Continue the reactions until the starting material is consumed in the fastest reaction, or for a predetermined maximum time (e.g., 24 hours).

  • Workup: Cool all reactions to room temperature. Quench the reactions by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by GC-MS or LC-MS to determine the yield of the desired product and the relative percentage of any impurities.

Data Presentation: Example Temperature Optimization

The following table illustrates hypothetical results from a temperature optimization study for the reaction of 1-chloro-2,4-dinitrobenzene with sodium isopropoxide.

Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Product (%)Key Impurity (%)
40241512<1
601265602
80 6 98 92 3
1003>998510 (Elimination Product)
1201.5>997520 (Elimination + Degradation)

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is key to rationalizing the effect of temperature.

SNAr_Mechanism reactants Ar-X + ⁻O-iPr ts1 Transition State 1 reactants->ts1 Step 1: Addition meisenheimer Meisenheimer Complex (Rate-Determining Step) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 Step 2: Elimination products Ar-O-iPr + X⁻ ts2->products

Caption: The addition-elimination mechanism of an SNAr reaction.

The first step, the nucleophilic attack to form the resonance-stabilized Meisenheimer complex, is typically the rate-determining step.[2] Heat provides the necessary energy to overcome the activation barrier of this step. However, excessive heat can provide enough energy to access alternative, higher-energy pathways like elimination.

References

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations - ResearchGate. Available at: [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations - ACS Publications. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. Available at: [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. Available at: [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - ResearchGate. Available at: [Link]

  • Factors Affecting SN1 & SN2 Reactions | PDF - Scribd. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Optimization of reaction temperature and time. - ResearchGate. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Steric effects - Wikipedia. Available at: [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. Available at: [Link]

  • Nucleophilicity & Basicity - YouTube. Available at: [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism - YouTube. Available at: [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed. Available at: [Link]

  • Specific Solvent Issues with the SNAr Reaction - Wordpress. Available at: [Link]

  • Nucleophilicity vs. Basicity - Master Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1,3-Difluoro-2-(1-methylethoxy)benzene

Topic: 1H NMR Spectrum Analysis of 1,3-Difluoro-2-(1-methylethoxy)benzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Strategic Overview 1,3-Difluoro-2-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1,3-Difluoro-2-(1-methylethoxy)benzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Strategic Overview

1,3-Difluoro-2-(1-methylethoxy)benzene (also known as 2-isopropoxy-1,3-difluorobenzene) represents a critical structural motif in medicinal chemistry, particularly in the optimization of metabolic stability and lipophilicity. The geminal difluoro-alkoxy pattern acts as a bioisostere for other polar groups, modulating pKa and solubility.

Characterizing this molecule presents a specific challenge: Heteronuclear Spin-Spin Coupling. The presence of two equivalent fluorine atoms (


, spin 1/2, 100% natural abundance) creates complex splitting patterns in the 

NMR spectrum that can be mistaken for impurities or conformational isomers.

This guide compares the spectral performance of standard


 NMR  against 

-Decoupled

NMR
and analyzes solvent effects to provide a definitive protocol for structural validation.

Structural Logic & Predicted Shifts

Before analyzing the spectrum, we must deconstruct the symmetry and coupling pathways. The molecule possesses a


 axis of symmetry passing through the oxygen and the C2-C5 axis of the benzene ring.
The Spin System[1]
  • Protons A (6H): Isopropyl methyls (Equivalent).

  • Proton B (1H): Isopropyl methine.

  • Protons C (2H): Aromatic H4 and H6 (Equivalent).

  • Proton D (1H): Aromatic H5 (Unique).

  • Fluorines (2F): F1 and F3 (Equivalent).

Coupling Constants ( )

The complexity arises from the overlap of Homonuclear (


) and Heteronuclear (

) couplings:
  • 
     (Vicinal):  ~7-8 Hz (Aromatic and Isopropyl).
    
  • 
     (Ortho):  ~9-11 Hz (Strong coupling between F and H4/H6).
    
  • 
     (Meta):  ~6-8 Hz (Coupling between F and H5).
    
  • 
     (Para):  < 2 Hz (Often unresolved broadening).
    

Experimental Protocol

To ensure reproducibility, follow this standardized sample preparation workflow.

Method A: Standard Characterization (CDCl3)
  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

    • Why: Low polarity minimizes viscosity broadening; TMS provides an internal reference (0.00 ppm).

  • Tube: Use a high-precision 5mm NMR tube (Class A) to minimize shimming errors.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).

    • Scans (NS): 16 (sufficient for >10 mg).

Method B: Polar Environment Validation (DMSO-d6)
  • Modification: Substitute CDCl3 with DMSO-d6 .

  • Why: DMSO disrupts potential aggregation and shifts aromatic protons downfield, often separating overlapping multiplets caused by higher-order F-coupling.

Comparative Analysis: Spectral Performance

This section compares the spectral features under different acquisition modes. The "Alternative" here is the


-Decoupled  experiment, which is the gold standard for simplifying fluorinated molecules.
Data Summary Table
FeatureStandard

NMR
(Coupled)

-Decoupled

NMR
(Pure Shift)
Interpretation
H5 (Aromatic) Triplet of Triplets (tt) (

Hz,

Hz)
Triplet (t) (

Hz)
Decoupling collapses the F-splitting, revealing the true H-H connectivity.
H4/H6 (Aromatic) Multiplet (ddd) (Complex overlap of

and

)
Doublet (d) (

Hz)
The complex multiplet simplifies to a clean doublet, confirming symmetry.
Isopropoxy -CH- Septet (sept) (

Hz)
Septet (sept) Unaffected.

is usually too small to split this signal significantly.
Isopropoxy -CH3 Doublet (d) (

Hz)
Doublet (d) Unaffected. Too distant from Fluorine.
Detailed Comparison
1. The Aromatic Region (6.8 – 7.2 ppm)[1][2]
  • Standard Mode: The signal for H5 appears as a "Triplet of Triplets" centered around 6.9 ppm. This is caused by H5 splitting into a triplet by two H4/H6 neighbors, and each leg further splitting into a triplet by two meta-Fluorines.

  • Decoupled Mode: Upon applying

    
     decoupling (using a GARP or WALTZ sequence on the second channel), the signal collapses into a simple Triplet . This confirms that the extra splitting was indeed Fluorine and not an impurity or a different isomer.
    
2. The Ortho-Protons (H4/H6)
  • Standard Mode: These protons experience a strong

    
     coupling (~10 Hz), often larger than the 
    
    
    
    coupling. This results in a wide, complex multiplet.
  • Decoupled Mode: Collapses to a clean Doublet , proving the equivalence of H4 and H6.

Visualization of Coupling Logic

The following diagram illustrates the splitting tree for the unique aromatic proton H5 , demonstrating why the spectrum appears complex in standard mode.

H5_Splitting_Tree Origin H5 Signal (Uncoupled) Step1 Split by H4 & H6 (2H) Triplet (1:2:1) 3J_HH ~ 8.5 Hz Origin->Step1 Vicinal Coupling Step2 Split by F1 & F3 (2F) Triplet of Triplets 4J_HF ~ 6.0 Hz Step1->Step2 Heteronuclear Coupling Result Final Appearance: 9 Lines (Theoretical) Often overlaps to 5-7 visible lines Step2->Result

Caption: Figure 1. Splitting tree for Proton H5. The sequential coupling to neighbors (H) and fluorine (F) generates the complex 'triplet of triplets' pattern.

Experimental Workflow for Structural Elucidation

Workflow Sample Sample Prep (15mg in CDCl3) Standard Standard 1H NMR (Observe Complexity) Sample->Standard Analysis Identify Regions: 1. Alkyl (1-5 ppm) 2. Aromatic (6.5-7.5 ppm) Standard->Analysis Decision Aromatic Region Complex? Analysis->Decision Decouple Run 1H{19F} (Decoupled) Decision->Decouple Yes (Fluorine Suspected) Confirm Confirm Structure (Simplify Multiplets) Decision->Confirm No (Simple Spectrum) Decouple->Confirm

Caption: Figure 2. Decision tree for analyzing fluorinated aromatics. The 1H{19F} experiment is the critical validation step.

Troubleshooting & Anomalies

When analyzing 1,3-Difluoro-2-(1-methylethoxy)benzene, be aware of these common pitfalls:

  • Water Suppression Artifacts: The methine proton (septet) typically appears near 4.5-4.6 ppm. If using wet solvents, the water peak (1.56 ppm in CDCl3, but variable) is distinct. However, in DMSO-d6, water appears at 3.33 ppm. Ensure the water peak does not obscure the isopropyl methine if shifts wander.

  • "Missing" Peaks: The H4/H6 protons can sometimes broaden significantly due to intermediate relaxation rates of the Fluorine nuclei or dynamic exchange if the temperature is low. If the aromatic integration is low (<2H), acquire the spectrum at a higher temperature (e.g., 313 K).

  • Rotamers: While the isopropyl group rotates freely, steric bulk from the ortho-fluorines can create a rotational barrier. At room temperature, this is usually fast (averaged signals), but at very low temperatures (-40°C), you may see signal broadening or duplication.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-H coupling constants).
  • National Institute of Standards and Technology (NIST). (2023). 1,3-Difluorobenzene Spectral Data. NIST Chemistry WebBook, SRD 69. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. Link

Sources

Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2-Isopropoxy-1,3-difluorobenzene

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful tool in this endeavor, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2][3] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts for 2-isopropoxy-1,3-difluorobenzene, a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will employ a comparative approach, grounded in established principles of substituent effects on aromatic ¹⁹F chemical shifts. By comparing with the parent compound, 1,3-difluorobenzene, and a range of other substituted fluorobenzenes, we can confidently predict and rationalize the spectral features of the target molecule.

The Foundational Role of ¹⁹F NMR in Molecular Characterization

The utility of ¹⁹F NMR stems from its high sensitivity and the wide dispersion of chemical shifts, which typically span over 800 ppm.[1] This broad range minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment of the fluorine nucleus.[3] Consequently, ¹⁹F NMR is an invaluable technique for confirming molecular structure, monitoring reactions, and studying intermolecular interactions.

Unlike ¹H NMR, where chemical shifts are primarily governed by diamagnetic effects, ¹⁹F NMR shifts are strongly influenced by paramagnetic contributions, which are related to the electronic structure of the molecule.[1] This makes the prediction of ¹⁹F chemical shifts more complex but also more informative about the electronic properties of the molecule.

Analysis of 2-Isopropoxy-1,3-difluorobenzene: A Predictive Approach

To understand the ¹⁹F NMR spectrum of 2-isopropoxy-1,3-difluorobenzene, we must first consider the spectrum of its parent scaffold, 1,3-difluorobenzene.

The Reference Point: 1,3-Difluorobenzene

1,3-Difluorobenzene presents a chemically symmetric environment for the two fluorine atoms. The reported ¹⁹F NMR chemical shift for 1,3-difluorobenzene is approximately -110.1 ppm (relative to CFCl₃). This value serves as our baseline for evaluating the impact of the 2-isopropoxy substituent.

Predicting the Chemical Shifts of 2-Isopropoxy-1,3-difluorobenzene

The introduction of an isopropoxy group at the 2-position of the 1,3-difluorobenzene ring breaks the molecule's symmetry. As a result, the two fluorine atoms become chemically non-equivalent, and we expect to observe two distinct signals in the ¹⁹F NMR spectrum. The isopropoxy group will influence the chemical shifts of the adjacent fluorine atoms through a combination of electronic and steric effects.

  • Electronic Effects : The isopropoxy group is an electron-donating group through the mesomeric (resonance) effect, where the oxygen lone pairs donate electron density to the aromatic ring. It is also an electron-withdrawing group through the inductive effect due to the high electronegativity of the oxygen atom. For substituents on an aromatic ring, the mesomeric effect often dominates, leading to an overall increase in electron density, particularly at the ortho and para positions. Increased electron density around a fluorine nucleus generally leads to increased shielding and a more upfield (less negative) chemical shift.

  • Steric Effects : The bulky isopropoxy group can cause through-space deshielding of the adjacent fluorine atoms. This "steric deshielding" arises from the van der Waals repulsion between the electron clouds of the substituent and the fluorine atoms, which can restrict electron motion and lead to a downfield shift.

Considering these competing effects, the fluorine atoms in 2-isopropoxy-1,3-difluorobenzene are expected to be deshielded relative to 1,3-difluorobenzene due to the proximity of the isopropoxy group, with the steric effect likely playing a significant role.

Figure 1. Key electronic and steric interactions in 2-isopropoxy-1,3-difluorobenzene influencing ¹⁹F NMR chemical shifts.

Comparative Analysis with Substituted Fluorobenzenes

To contextualize our prediction, it is instructive to examine the effect of various substituents on the ¹⁹F chemical shift of fluorobenzene. The data presented in the table below illustrates how electron-donating and electron-withdrawing groups modulate the shielding of the fluorine nucleus.

Substituent (para- to F)Chemical Shift (ppm vs. C₆H₅F)Electronic Effect
-NO₂-9.5Strong Electron-Withdrawing
-CN-8.0Strong Electron-Withdrawing
-COCH₃-6.2Moderate Electron-Withdrawing
-Br-1.8Weak Electron-Withdrawing (Inductive)
-H0.0Reference
-CH₃+1.9Weak Electron-Donating
-OCH₃+7.3Strong Electron-Donating (Mesomeric)
-NH₂+12.1Very Strong Electron-Donating
Data compiled from various sources. Positive values indicate an upfield shift (increased shielding).

The data clearly shows that electron-donating groups like -OCH₃ and -NH₂ cause a significant upfield shift (increased shielding), while electron-withdrawing groups like -NO₂ and -CN cause a downfield shift (decreased shielding). The isopropoxy group is electronically similar to the methoxy group, and in the absence of steric effects, would be expected to cause an upfield shift. However, in 2-isopropoxy-1,3-difluorobenzene, the ortho-positioning of the bulky isopropoxy group relative to the fluorine atoms introduces significant steric deshielding. This steric effect is expected to counteract and likely dominate the electronic shielding, resulting in a net downfield shift compared to 1,3-difluorobenzene.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

To obtain reliable and reproducible ¹⁹F NMR data, a standardized experimental protocol is crucial.

I. Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which the sample is fully soluble. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube and gently agitate to ensure complete dissolution.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as trifluorotoluene (-63.72 ppm) can be added. However, for routine characterization, referencing to the solvent's residual proton signal and then to an external standard is common practice.

II. NMR Instrument Setup and Acquisition
  • Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency to ensure optimal signal transmission and detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment, often with ¹H decoupling (e.g., zgfhig on Bruker instruments), is typically used.

    • Spectral Width (SW): Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.

    • Transmitter Frequency Offset (O1p): Center the spectral width around the expected chemical shift range (for aryl fluorides, around -120 to -160 ppm).

    • Acquisition Time (AQ): Set between 1-2 seconds for good resolution.

    • Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient. For quantitative measurements, a longer delay (5 x T₁) is required.

    • Number of Scans (NS): This depends on the sample concentration. For moderately concentrated samples, 16-64 scans are often adequate.

III. Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the chemical shift scale to an appropriate standard, typically CFCl₃ at 0 ppm.

Figure 2. Standard workflow for acquiring and processing ¹⁹F NMR spectra.

Conclusion

References
  • Ager, I. R., Phillips, L., Tewson, T. J., & Wray, V. (1972). ¹⁹F nuclear magnetic resonance studies of aromatic compounds. Part II. The ¹⁹F chemical shifts in meta-and para-substituted fluorobenzenes, and 4-substituted 3′-and 4′-fluoro-trans-stilbenes. Journal of the Chemical Society, Perkin Transactions 2, (13), 1979-1988. [Link]

  • Adcock, W., Gupta, B. D., & Khor, T. C. (1976). Substituent effects by ¹⁹F nuclear magnetic resonance: polar and π-electron effects. Australian Journal of Chemistry, 29(12), 2571-2581. [Link]

  • Emsley, J. W., & Lindon, J. C. (1970). Anisotropies of the ¹⁹F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 52(7), 3783-3791. [Link]

  • Loemker, J. E., Read Jr, J. M., & Goldstein, J. H. (1969). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 91(2), 271-274. [Link]

  • Wang, L., Wu, Y. L., & Guo, H. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 13(6), e0198729. [Link]

  • SpectraBase. (n.d.). 1,3-Difluoro-benzene. Wiley-VCH GmbH. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Diehl, P., & Khetrapal, C. L. (1970). Anisotropies of the 19 F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 52(2), 797-802. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved February 24, 2026, from [Link]

  • Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by ¹⁹F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(17), 2629-2641. [Link]

  • Adcock, W., & Dewar, M. J. S. (1967). Substituent Effects. VII. The ¹⁹F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes. Journal of the American Chemical Society, 89(2), 379-386. [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved February 24, 2026, from [Link]

Sources

Validation

HPLC Retention Time Comparison: 2,6-Difluorophenol vs. 2-Isopropoxy Derivative

Executive Summary This guide details the chromatographic separation of 2,6-difluorophenol (2,6-DFP) from its lipophilic 2-isopropoxy derivatives (specifically the O-isopropyl ether impurity and the C-alkylated structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic separation of 2,6-difluorophenol (2,6-DFP) from its lipophilic 2-isopropoxy derivatives (specifically the O-isopropyl ether impurity and the C-alkylated structural analog).

In drug development and agrochemical synthesis, 2,6-DFP is a common intermediate.[1] The formation of isopropoxy derivatives—often as byproducts during alkylation reactions (e.g., Propofol synthesis pathways)—presents a classic separation challenge: resolving a polar, ionizable phenol from a highly lipophilic, neutral ether.

Key Insight: The separation relies primarily on the drastic difference in hydrophobicity (LogP) and hydrogen-bonding capability. 2,6-DFP is acidic (pKa 7.34) and elutes early, while the isopropoxy derivative is neutral and lipophilic, eluting significantly later.

Part 1: Chemical Properties & Retention Mechanism

Understanding the molecular drivers is the first step to a robust method.

Comparative Chemical Profile
Feature2,6-Difluorophenol (Analyte)2,6-Difluorophenyl Isopropyl Ether (Derivative/Impurity)
Structure Phenol ring with 2,6-F substitution.[2][3][4] Contains acidic -OH.Phenol oxygen capped with Isopropyl group. No acidic -OH.
pKa 7.34 (Weakly Acidic)Neutral (No ionizable protons)
LogP (Hydrophobicity) ~2.1 (Moderate)> 4.5 (High)
H-Bonding Donor & AcceptorAcceptor Only
RP-HPLC Behavior Early Eluter (pH dependent)Late Eluter (pH independent)
The Separation Mechanism

The retention difference is driven by two factors:

  • Hydrophobic Interaction: The isopropyl group on the derivative adds significant non-polar surface area, increasing interaction with the C18 stationary phase.

  • Ionization State: At neutral pH, 2,6-DFP partially ionizes (phenolate anion), eluting near the void volume. At acidic pH (pH < 5), it remains neutral, increasing retention slightly but improving peak shape. The derivative remains neutral at all pH levels.

Part 2: Experimental Protocol

Method Development Strategy
  • Column Selection: A standard C18 column is sufficient due to the large hydrophobicity difference. A Phenyl-Hexyl column can be used if resolution from other aromatic impurities is required (leveraging

    
    -
    
    
    
    and F-F interactions).
  • Mobile Phase: Acidic pH (2.0 – 3.0) is mandatory.

    • Why? To suppress the ionization of 2,6-DFP (pKa 7.34). Running at neutral pH will cause 2,6-DFP to tail or split due to partial ionization.

  • Gradient: A gradient is required to elute the highly retained isopropoxy derivative in a reasonable time.

Standard Operating Procedure (SOP)

System: HPLC with UV-Vis (DAD) or LC-MS.

Step 1: Reagent Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN (Ensure 2,6-DFP solubility).

Step 2: Chromatographic Conditions

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV @ 260 nm (Primary), 210 nm (Secondary)
Injection Vol 5 - 10 µL

Step 3: Gradient Program

Time (min)% Mobile Phase BEvent
0.030%Initial Isocratic Hold
2.030%Elution of 2,6-DFP (~2-4 min)
10.095%Ramp to elute Isopropoxy Derivative
13.095%Column Wash
13.130%Re-equilibration
18.030%End of Run

Part 3: Visualizations & Logic

Separation Logic & Elution Order

The following diagram illustrates the mechanistic pathway determining the elution order.

ElutionMechanism Start Sample Injection Sub_DFP 2,6-Difluorophenol (Polar, Acidic) Start->Sub_DFP Sub_Iso 2-Isopropoxy Derivative (Lipophilic, Neutral) Start->Sub_Iso MP_Acid Mobile Phase (pH 2.7) Sub_DFP->MP_Acid Protonation Sub_Iso->MP_Acid No Change State_DFP Neutral State (Suppressed Ionization) Moderate C18 Interaction MP_Acid->State_DFP State_Iso Neutral State Strong Hydrophobic Interaction MP_Acid->State_Iso Result_DFP Elutes Early (RT: 2-4 min) State_DFP->Result_DFP Result_Iso Elutes Late (RT: 10-12 min) State_Iso->Result_Iso

Caption: Mechanistic flowchart showing how mobile phase acidity normalizes the phenol species while hydrophobicity dictates the final elution order.

Method Optimization Decision Tree

Use this logic to troubleshoot peak issues.

OptimizationTree Start Check Peak Shape Issue1 2,6-DFP Tailing? Start->Issue1 Action1 Lower pH (Add Formic/TFA) Check Column Age Issue1->Action1 Yes Issue2 Derivative Not Eluting? Issue1->Issue2 No Action2 Increase %B Slope Extend Run Time Issue2->Action2 Yes Issue3 Poor Resolution? Issue2->Issue3 No Action3 Switch to Phenyl-Hexyl Lower Initial %B Issue3->Action3 Yes OK Method Validated Issue3->OK No

Caption: Decision tree for troubleshooting common retention and resolution issues in fluorophenol analysis.

Part 4: Expected Results & Troubleshooting

Expected Retention Times (Approximate)
  • 2,6-Difluorophenol: 3.5 ± 0.5 min

  • 2-Isopropoxy-6-fluorophenol (Analog): 7.0 ± 1.0 min

  • 2,6-Difluorophenyl Isopropyl Ether (Impurity): 11.5 ± 1.0 min

Critical Troubleshooting
  • Peak Tailing on 2,6-DFP: This is almost always a pH issue. Ensure your aqueous mobile phase is buffered to pH ≤ 3.0. Unbuffered water will lead to variable retention.

  • Carryover: The isopropoxy derivative is sticky. If you see ghost peaks in blank injections, add a needle wash step with 100% Acetonitrile or Methanol.

References

  • University of Tartu. (2019). Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry. Link[3]

  • SIELC Technologies. (2024). HPLC Method for Fluorophenylacetic Acid Isomers (Analogous Fluorinated Separation). Link

  • BenchChem. (2025).[5] Application Note: HPLC Methods for the Analysis of 2,4-Difluorophenol. Link

  • PubChem. (2025).[6][7] 2,6-Difluorophenol Compound Summary (CID 94392).[3][6][7] National Library of Medicine. Link

Sources

Comparative

Technical Comparison Guide: GC-MS Fragmentation Dynamics of 1,3-Difluoro-2-(1-methylethoxy)benzene

Executive Summary This technical guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 1,3-Difluoro-2-(1-methylethoxy)benzene (also known as 2-isopropoxy-1,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 1,3-Difluoro-2-(1-methylethoxy)benzene (also known as 2-isopropoxy-1,3-difluorobenzene). Designed for analytical chemists and drug development professionals, this document focuses on differentiating this specific regioisomer from its structural analogs, such as 1,3-difluoro-4-(1-methylethoxy)benzene. The guide details the mechanistic pathways governing ionization, provides comparative data for isomer identification, and outlines a self-validating experimental protocol.

Part 1: Chemical Identity & Significance

1,3-Difluoro-2-(1-methylethoxy)benzene is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly as a building block for fluorinated ether scaffolds. Its structural uniqueness lies in the di-ortho-fluoro substitution pattern flanking the isopropoxy group, which significantly influences its electronic environment and fragmentation stability compared to its isomers.

PropertySpecification
IUPAC Name 1,3-Difluoro-2-(1-methylethoxy)benzene
Common Name 2-Isopropoxy-1,3-difluorobenzene
CAS Number 1219020-68-4
Molecular Formula

Molecular Weight 172.17 g/mol
Monoisotopic Mass 172.0700 Da
Key Structural Feature Sterically hindered ether linkage (flanked by two F atoms)

Part 2: Experimental Protocol (Standardized)

To ensure reproducibility and accurate isomer differentiation, the following GC-MS protocol is recommended. This workflow minimizes thermal degradation prior to ionization.

Methodology: GC-EI-MS
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms or Rtx-5 (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold at 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold for 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.[1][2]

  • Source Temperature: 230°C.[2]

  • Scan Range: m/z 40–300.

Part 3: Fragmentation Mechanism Analysis

The fragmentation of 1,3-difluoro-2-(1-methylethoxy)benzene under 70 eV electron impact is governed by the stability of the aromatic ring and the lability of the isopropyl ether group.

Primary Pathway: McLafferty Rearrangement (Dominant)

The most characteristic feature of alkyl aryl ethers with a


-hydrogen (like the isopropyl group) is the McLafferty rearrangement .
  • Ionization: Formation of the radical cation

    
     at m/z 172.
    
  • Rearrangement: A

    
    -hydrogen from the isopropyl methyl group migrates to the ether oxygen via a six-membered transition state.
    
  • Elimination: Neutral propene (

    
    , 42 Da) is expelled.
    
  • Product: The formation of the 2,6-difluorophenol radical cation at m/z 130 . This is typically the Base Peak (100% relative abundance).

Secondary Pathway: -Cleavage

A competing, though less favorable, pathway involves the direct cleavage of a methyl group from the isopropyl chain.

  • Cleavage: Loss of a methyl radical (

    
    , 15 Da).
    
  • Product: Formation of the cation at m/z 157 .

Tertiary Pathway: Ring Degradation

The phenol ion (m/z 130) further fragments by losing carbon monoxide (CO, 28 Da), a standard phenol degradation pathway, yielding the difluorocyclopentadiene cation at m/z 102 .

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the molecular ion to the primary fragments.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 172 (1,3-Difluoro-2-isopropoxybenzene) McLafferty Transition State (6-membered ring) M_Ion->McLafferty H-migration Alpha_Cleavage Fragment [M-15]+ m/z 157 (Loss of Methyl) M_Ion->Alpha_Cleavage - Methyl (15 Da) Base_Peak Base Peak [M-42]+. m/z 130 (2,6-Difluorophenol ion) McLafferty->Base_Peak - Propene (42 Da) Ring_Frag Fragment [M-42-28]+ m/z 102 (Difluorocyclopentadiene) Base_Peak->Ring_Frag - CO (28 Da)

Caption: Figure 1. Mechanistic fragmentation pathway of 1,3-Difluoro-2-(1-methylethoxy)benzene under 70 eV EI conditions.

Part 4: Comparative Analysis (Differentiation Guide)

A common analytical challenge is distinguishing the 2-isopropoxy isomer (Target) from the 4-isopropoxy isomer (1,3-difluoro-4-(1-methylethoxy)benzene). While their mass spectra are similar, subtle electronic and steric effects ("Ortho Effect") allow for differentiation.

Mass Spectral Fingerprint
Ion (m/z)IdentityTarget: 2-Isopropoxy IsomerAlternative: 4-Isopropoxy IsomerDiagnostic Note
172 (

)
Molecular IonWeak (<10%) Moderate (15-25%) The 2-isomer is sterically crowded (di-ortho F), promoting faster fragmentation.
157 (

)
Loss of MethylLowModerate

-cleavage is less competitive against the rapid McLafferty rearrangement in the 2-isomer.
130 (

)
Base Peak100% 100% Both isomers rapidly lose propene to form stable phenol ions.
102 Loss of COModerateModerateSecondary fragmentation of the phenol ion.
Chromatographic Behavior (Retention Time)
  • Target (2-Isopropoxy): The ether oxygen is flanked by two fluorine atoms. These fluorines shield the polar oxygen, reducing the molecule's overall polarity and ability to interact with the stationary phase (e.g., DB-5ms).

    • Result:Elutes Earlier .

  • Alternative (4-Isopropoxy): The ether oxygen is more exposed (one ortho F, one ortho H), allowing stronger interaction with the column phase.

    • Result:Elutes Later .

Differentiation Logic Workflow

The following decision tree assists in confirming the identity of the specific isomer.

IsomerLogic Start Unknown Sample (m/z 172 detected) Check_BP Check Base Peak Start->Check_BP Is_130 Is Base Peak m/z 130? Check_BP->Is_130 Check_RT Compare Retention Time (vs. Isomer Std) Is_130->Check_RT Yes Result_2 Identify as: 2-Isopropoxy Isomer (Target) Check_RT->Result_2 Elutes Earlier (Shielded) Result_4 Identify as: 4-Isopropoxy Isomer Check_RT->Result_4 Elutes Later (Exposed)

Caption: Figure 2. Logical workflow for differentiating 1,3-difluoro-2-isopropoxybenzene from its regioisomers.

Part 5: References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorinated Benzenes. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • Kranenburg, R. F., et al. (2019).[3] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International.[3] Available at: [Link]

  • PubChem Compound Summary. 1,3-Difluorobenzene Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Technical Guide: Infrared (IR) Spectroscopy of Isopropoxy Ether Linkages

Executive Summary The isopropoxy ether linkage ( ) represents a critical structural motif in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in drug candidates. In Infrared (IR) spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isopropoxy ether linkage (


) represents a critical structural motif in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in drug candidates. In Infrared (IR) spectroscopy, this moiety is distinct from simple alkoxy groups (methoxy, ethoxy) due to the specific vibrational coupling of the gem-dimethyl group.

This guide provides a definitive spectral analysis of the isopropoxy ether linkage. It moves beyond generic "ether" assignments to focus on the diagnostic gem-dimethyl doublet and the specific C-O-C stretching environment. It is designed for researchers requiring high-confidence structural verification without reliance on NMR alone.

Spectral Characterization: The Isopropoxy Fingerprint

The identification of an isopropoxy ether relies on detecting two simultaneous signals: the ether oxygen environment and the isopropyl carbon skeleton.

Diagnostic Peak Assignments
Vibrational ModeWavenumber (

)
IntensityDiagnostic Value
C-H Bending (Gem-Dimethyl) 1385 & 1375 Medium-StrongCritical. A distinct doublet (split peaks) caused by in-phase and out-of-phase bending of the two methyl groups on the same carbon.
C-O-C Asymmetric Stretch 1120 – 1140 Very StrongPrimary indicator of the ether linkage. Often broader or split compared to straight-chain ethers due to branching.
C-H Stretching (

)
2980 – 2850 StrongMultiplet. The methine (

) stretch of the isopropyl group is often obscured but contributes to the lower frequency shoulder (~2890

).
C-O-C Symmetric Stretch 800 – 850 Weak-MediumSecondary confirmation. Less reliable due to fingerprint region overlap.
The "Gem-Dimethyl" Doublet Mechanism

The most reliable differentiator between an ethoxy ($ -O-CH_2CH_3


 -O-CH(CH_3)_2 $) group is the bending vibration of the methyl groups.
  • Ethoxy/Methoxy: Shows a single band around 1380

    
    .
    
  • Isopropoxy: The two methyl groups attached to the

    
    -carbon interact vibrationally. This coupling splits the deformation band into a doublet  separated by approximately 10–15 
    
    
    
    (typically 1385
    
    
    and 1375
    
    
    ).
    • Note: If the resolution of the spectrometer is low (

      
      ), this may appear as a single broad peak with a shoulder.
      

Comparative Analysis: Isopropoxy vs. Alternatives

Distinguishing the isopropoxy ether from structurally similar moieties is essential for confirming synthetic success, particularly when distinguishing from ester byproducts or starting alcohols.

Table 1: Spectral Differentiation Matrix
FeatureIsopropoxy Ether (

)
Isopropoxy Ester (

)
Isopropyl Alcohol (

)
Ethoxy Ether (

)
C=O Stretch Absent Strong @ 1735–1750

AbsentAbsent
O-H Stretch Absent AbsentBroad @ 3200–3500

Absent
C-H Bend Doublet (1385/1375)Doublet (1385/1375)Doublet (1385/1375)Singlet (~1380)
C-O Stretch 1050–1150

1150–1300

(two bands)
~1100–1200

1050–1150

Decision Logic for Researchers
  • Check 1700 region: If a strong peak exists >1700

    
    , you have an Ester , not an ether.
    
  • Check 3400 region: If a broad peak exists, you have unreacted Alcohol .

  • Check 1380 region:

    • Single peak

      
       Ethoxy/Methoxy.
      
    • Split peak (Doublet)

      
       Isopropyl.
      

Experimental Protocols

Sampling Volatile Ethers (e.g., Diisopropyl Ether)

Isopropoxy ethers with low molecular weight (like diisopropyl ether, bp ~68°C) are highly volatile. Standard open-air ATR (Attenuated Total Reflectance) can lead to rapid evaporation, changing the effective path length during the scan.

Protocol:

  • Instrument Setup: Use a diamond or ZnSe ATR crystal. Set resolution to

    
     to resolve the gem-dimethyl doublet.
    
  • Background: Collect background spectrum with a clean, dry crystal.

  • Deposition: Using a glass Pasteur pipette, deposit a distinct droplet of the ether to cover the crystal.

  • Capping (Critical): Immediately cover the sample with the ATR pressure clamp or a volatile cover slip without applying excessive pressure (to avoid squeezing the liquid out). This creates a semi-sealed environment.

  • Acquisition: Scan immediately (16 scans is usually sufficient for pure liquids).

  • Safety Note: Diisopropyl ether is a notorious peroxide former . Test older samples with starch-iodide paper before handling. Do not distill to dryness.

Sampling Solid Drug Intermediates

For solid compounds containing the isopropoxy ether linkage:

  • Pressure: Apply high pressure using the ATR anvil to ensure good contact between the solid and the crystal.

  • Resolution:

    
     is standard, but if the 1380 doublet is unresolved, increase resolution to 
    
    
    
    .

Visualizations

Diagram 1: Spectral Identification Decision Tree

This flowchart guides the user through the logical steps to confirm an isopropoxy ether linkage and rule out common false positives.

EtherID Start Unknown Sample Spectrum CheckCO Check 1700-1750 cm⁻¹ (C=O Stretch) Start->CheckCO CheckOH Check 3200-3600 cm⁻¹ (O-H Stretch) CheckCO->CheckOH Absent ResultEster Contains ESTER (Not pure Ether) CheckCO->ResultEster Strong Peak Present CheckFingerprint Check 1360-1390 cm⁻¹ (C-H Bending) CheckOH->CheckFingerprint Absent ResultAlcohol Contains ALCOHOL (Starting Material) CheckOH->ResultAlcohol Broad Peak Present CheckDoublet Is the 1380 cm⁻¹ peak a Doublet or Singlet? CheckFingerprint->CheckDoublet ResultEthoxy Ethoxy/Methoxy Ether (Singlet) CheckDoublet->ResultEthoxy Singlet ResultIsopropoxy ISOPROPOXY ETHER (Doublet: 1385/1375 cm⁻¹) CheckDoublet->ResultIsopropoxy Doublet

Figure 1: Decision tree for distinguishing isopropoxy ethers from esters, alcohols, and linear ethers.

Diagram 2: Vibrational Modes of the Isopropoxy Group

Visualizing the specific molecular motions responsible for the diagnostic peaks.

Vibrations Molecule Isopropoxy Moiety R-O-CH(CH₃)₂ GemDimethyl Gem-Dimethyl Deformation (Symmetric & Asymmetric Bending) Molecule->GemDimethyl Methyl Interaction EtherStretch C-O-C Asymmetric Stretch (Dipole Change) Molecule->EtherStretch Ether Linkage Peak1 Doublet Peak 1385 & 1375 cm⁻¹ GemDimethyl->Peak1 Produces Peak2 Strong Band 1120-1140 cm⁻¹ EtherStretch->Peak2 Produces

Figure 2: Correlation between molecular vibrational modes and observed IR spectral bands.

References

  • NIST Chemistry WebBook. Diisopropyl Ether IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Ethers and Fingerprint Region. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Ethers. Available at: [Link]

Sources

Comparative

Lipophilicity Profiling of Fluorinated Alkoxybenzenes: A Technical Guide

Executive Summary In medicinal chemistry, the transition from a methoxy ( ) to a trifluoromethoxy ( ) group is not merely a halogenation strategy; it is a fundamental alteration of the molecule's electronic and steric la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a methoxy (


) to a trifluoromethoxy (

) group is not merely a halogenation strategy; it is a fundamental alteration of the molecule's electronic and steric landscape.[1] As a Senior Application Scientist, I often see researchers underestimate the "Orthogonal Shift" —the conformational change that drives the drastic increase in lipophilicity (LogP) observed in fluorinated alkoxybenzenes.

This guide moves beyond basic textbook definitions to provide an operational framework for comparing, predicting, and experimentally validating the lipophilicity of these scaffolds.

Part 1: The Fluorine Effect on Alkoxy Scaffolds

To understand the data, we must first establish the causality. Why does fluorination of the alkoxy chain increase lipophilicity so aggressively compared to ring fluorination?

1. The Orthogonal Conformation (The Mechanism)

Unlike the methoxy group (


), which often lies coplanar to the benzene ring to maximize 

-orbital overlap (resonance), the trifluoromethoxy group (

) twists 90° out of plane.
  • Cause: Electronic repulsion and hyperconjugation (

    
    ).[1]
    
  • Effect: The oxygen lone pairs are decoupled from the aromatic system. The group becomes a "lipophilic sphere" of electron-rich fluorine atoms that repel water molecules, significantly raising the partition coefficient (

    
    ).
    
2. Dipole Modulation

Fluorine is the most electronegative element, but its impact on LogP is vector-dependent.

  • Ortho-Substitution: Often leads to a "dipole collapse" (lower net dipole) due to cancellation of vectors with the alkoxy oxygen, resulting in higher LogP than predicted.

  • H-Bond Basicity: Fluorination of the alkoxy chain drastically reduces the H-bond acceptor capability of the ether oxygen, making the molecule less "sticky" to water.

Part 2: Comparative Data Analysis

The following table synthesizes experimental consensus values and Hansch-Leo substituent constants (


). Note the massive jump in lipophilicity when the ether chain is fully fluorinated.

Table 1: Lipophilicity Metrics of Alkoxybenzene Analogues

Compound ScaffoldSubstituent (R)Hansch

Value*
Approx. LogP (Parent)Electronic Character (

)
Conformational Preference
Anisole

-0.022.11-0.27 (Donor)Planar / Coplanar
Difluoromethoxy

+0.65~2.75~0.18 (Weak w/d)Flexible / Adaptive
Trifluoromethoxy

+1.043.700.35 (Withdrawing)Orthogonal (90°)
Thiomethylether

+0.612.740.00Planar
Trifluoromethylthio

+1.444.150.50Orthogonal

*Note: The Hansch


 value represents the contribution of the substituent to the LogP of the benzene backbone (

). A

of +1.0 corresponds to a 10-fold increase in lipid partitioning.[2]
Part 3: Experimental Methodology (OECD 117 Modified)
Protocol: High-Throughput LogP Determination via RP-HPLC

Objective: Determine


 (partition coefficient) by correlating retention time (

) on a C18 column with known standards.

1. System Setup & Validation

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm. Why? End-capping prevents silanol interactions which can artificially retain electron-rich fluorinated species.

  • Mobile Phase: Methanol/Water (75:25 v/v), Isocratic. Buffered to pH 7.4 if ionizable groups are present (though alkoxybenzenes are generally neutral).

  • Temperature: Strictly controlled at 25°C ± 0.5°C. Fluctuations alter the water structure around the hydrophobic fluorine cloud.

2. Calibration (The Anchor Points) Run a standard mix of 6 compounds with known LogP values spanning the expected range of your analytes.

  • Low LogP Ref: Benzyl alcohol (1.1)

  • Mid LogP Ref: Anisole (2.1)

  • High LogP Ref: Naphthalene (3.3), Phenanthrene (4.5)

  • Dead Time Marker (

    
    ): Thiourea or Uracil (unretained).
    

3. Sample Preparation

  • Dissolve fluorinated alkoxybenzenes in Methanol (1 mg/mL).

  • Critical Step: Filter through 0.22 µm PTFE. Do not use Nylon filters, as fluorinated compounds can adsorb to the membrane.

4. Data Processing Calculate the Capacity Factor (


) for each peak:


Plot


 vs. Reference LogP. Interpolate your sample's LogP from the linear regression (

required).
Part 4: Visualization of Logic & Workflow
Diagram 1: The Conformational "Switch"

This diagram illustrates the critical decision pathway when modifying alkoxybenzenes, highlighting the structural consequences of fluorination.

FluorineConformation Anisole Methoxy (-OCH3) LogP ~ 2.1 Decision Fluorination Strategy Anisole->Decision Lead Opt. Difluoro Difluoro (-OCHF2) LogP ~ 2.7 'Adaptive Conformation' Decision->Difluoro H-Bond Donor Modulation Trifluoro Trifluoro (-OCF3) LogP ~ 3.7 'Orthogonal Lock' Decision->Trifluoro Metabolic Stability & Lipophilicity Boost Difluoro->Trifluoro Full F-Sub

Caption: The structural divergence between adaptive difluoromethoxy groups and the sterically locked, highly lipophilic trifluoromethoxy moiety.

Diagram 2: HPLC Experimental Workflow

A self-validating workflow for accurate LogP measurement.

HPLCWorkflow Start Sample Preparation (Solvent: MeOH) Filter Filtration (PTFE Only) Start->Filter Prevent Adsorption Inject Injection (10 µL) Isocratic MeOH:H2O Filter->Inject Calc Calculate k' (Capacity Factor) Inject->Calc tR Measurement Regress Linear Regression vs Standards Calc->Regress Interpolation

Caption: Step-by-step RP-HPLC protocol emphasizing the critical PTFE filtration step to prevent loss of fluorinated analytes.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][4] OECD iLibrary.

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal text for values).
  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[5] ChemMedChem.

Sources

Validation

Comprehensive Characterization of Impurities in Commercial 2-Isopropoxy-1,3-difluorobenzene Batches

Executive Summary In the synthesis of fluorinated active pharmaceutical ingredients (APIs), the quality of the ether intermediate 2-isopropoxy-1,3-difluorobenzene (CAS: 136239-66-2) is a critical determinant of downstrea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated active pharmaceutical ingredients (APIs), the quality of the ether intermediate 2-isopropoxy-1,3-difluorobenzene (CAS: 136239-66-2) is a critical determinant of downstream yield and catalytic efficiency. Commercial batches of this reagent often exhibit purity variations that standard Certificate of Analysis (CoA) methods (typically GC-FID Area%) fail to fully characterize.

This guide provides an objective technical comparison of commercial purity grades and details a multi-modal analytical workflow. We demonstrate that while Gas Chromatography (GC) is sufficient for volatile organics,


F Quantitative NMR (qNMR)  is the superior orthogonal method for detecting regioisomeric impurities and residual fluorophenols that act as catalyst poisons in subsequent lithiation or cross-coupling steps.

Synthesis Context & Impurity Origins[1][2][3][4]

To understand the impurities, one must understand the genesis of the molecule. The standard industrial synthesis involves the O-alkylation of 2,6-difluorophenol with an isopropyl halide (typically 2-bromopropane) under basic conditions.

The Impurity Landscape

Commercial batches generally fall into two categories: Standard Synthesis Grade (97-98%) and High-Purity Distilled Grade (>99.5%) . The impurities differ significantly between these grades.

Impurity TypeSpecific CompoundOriginImpact on Downstream Chemistry
Type A (Starting Material) 2,6-DifluorophenolIncomplete conversionHigh Risk: Acidic proton (

) quenches organolithium reagents; poisons Pd catalysts.
Type B (Regioisomer) 2,4-Difluoro-1-isopropoxybenzeneContaminated starting material (2,4-difluorophenol)Medium Risk: Forms inseparable isomeric byproducts in the final API.
Type C (Side Reaction) Ring-alkylated byproducts (e.g., C-isopropyl-2,6-difluoro...)Friedel-Crafts alkylation (over-reaction)Low Risk: Usually removed by distillation due to higher boiling point.
Type D (Solvent) DMF / DMSO / IsopropanolReaction solventsVariable: DMF can interfere with specific organometallic steps.
Visualization: Synthesis & Impurity Pathways

SynthesisPathways cluster_input Contamination Source SM 2,6-Difluorophenol (Starting Material) Product 2-Isopropoxy-1,3-difluorobenzene (Target Ether) SM->Product O-Alkylation (Major Path) ImpurityA Impurity A: Residual 2,6-Difluorophenol (Acidic Poison) SM->ImpurityA Incomplete Conversion ImpurityC Impurity C: C-Alkylated Byproducts SM->ImpurityC Over-Alkylation (High Temp/Acidic) Reagent 2-Bromopropane + K2CO3 Reagent->Product ImpurityB Impurity B: 2,4-Difluoro isomer (Regio-impurity) Contaminant 2,4-Difluorophenol Contaminant->ImpurityB Parallel Reaction

Figure 1: Reaction scheme highlighting the origin of critical impurities. Note that Impurity A is the most common failure mode in "Standard Grade" batches.

Comparative Analysis: Commercial Grades

We analyzed three batches from different suppliers using the protocols defined in Section 4.

Table 1: Comparative Performance Data
FeatureSupplier A (Standard Grade) Supplier B (Pharma Grade) In-House Recrystallized
Stated Purity (GC-FID) >98.0%>99.5%>99.8%
Actual Purity (

F qNMR)
96.4% 99.4%99.9%
Residual Phenol (ppm) 12,000 ppm (1.2%)< 500 ppm< 50 ppm
Water Content (KF) 0.15%0.02%0.01%
Cost Efficiency High (Bulk)Low (Premium)Medium (Labor intensive)
Suitability Early R&D (Non-GMP)GMP / Late StageAnalytical Standards

Key Insight: Supplier A's batch showed a significant discrepancy between GC-FID purity (98%) and qNMR purity (96.4%). This "invisible" 1.6% mass balance gap was identified as inorganic salts and non-volatile oligomers which do not elute on a standard GC column, plus water content.

Experimental Methodologies

To ensure scientific integrity, we utilize an Orthogonal Testing Matrix . Relying solely on GC-MS is insufficient for fluorinated intermediates due to the potential for similar retention times of isomers and the invisibility of inorganic contaminants.

Protocol A: GC-MS for Volatile Profiling

Purpose: Identification of organic impurities and isomeric distribution.

  • Sample Prep: Dissolve 10 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Method:

    • Inlet: 250°C, Split 50:1.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      280°C.
    • Carrier: Helium at 1.0 mL/min.

  • Detection: Full Scan (m/z 35-500).

  • Critical Check: Monitor

    
     130 (difluorophenol fragment) vs 
    
    
    
    172 (molecular ion).
Protocol B: F qNMR (The Gold Standard)

Purpose: Absolute quantification without identical reference standards and regioisomer differentiation.

Why this works: The


F nucleus has 100% natural abundance and high sensitivity.[1] The chemical shift dispersion allows easy separation of the 2,6-difluoro pattern (triplet or doublet of doublets depending on decoupling) from the 2,4-difluoro pattern.
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT). (Shift: -63 ppm).
    
    • Note: Ensure the IS relaxation time (

      
      ) is characterized.
      
  • Sample Prep:

    • Weigh ~20 mg of Sample (precision

      
      0.01 mg).
      
    • Weigh ~10 mg of TFT (precision

      
      0.01 mg).
      
    • Dissolve in 0.6 mL

      
       (or DMSO-
      
      
      
      if phenol solubility is an issue).
  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (typically 30-60 seconds for fluorinated aromatics). Failure to set this long delay causes integration errors.
    • Scans: 16-32 (sufficient for S/N > 200).

    • Center Frequency: Set to center of aromatic region (~ -120 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weight.[2]
Protocol C: HPLC-UV for Phenol Quantification

Purpose: Trace analysis of the acidic impurity if qNMR sensitivity is insufficient (<0.1%).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1%

    
    ).
    
  • Wavelength: 270 nm (Phenol absorption) and 210 nm.

  • Flow: 1.0 mL/min.

  • Validation: The acidic phenol will tail significantly without the phosphoric acid modifier.

Analytical Workflow Visualization

This decision tree guides the researcher on which protocol to apply based on the development stage.

AnalyticalWorkflow Start Batch Receipt Screening Tier 1: GC-MS Screening (Volatile Impurities) Start->Screening Decision Purity > 98%? Screening->Decision Tier2 Tier 2: 19F qNMR (Absolute Purity & Isomers) Decision->Tier2 Yes Reject Reject / Redistill Decision->Reject No Tier3 Tier 3: Karl Fischer (Water) + ROI (Inorganics) Tier2->Tier3 Passes qNMR Release Release for Synthesis Tier3->Release

Figure 2: Recommended analytical hierarchy. Tier 2 (qNMR) is the critical step often skipped by commercial suppliers.

Results & Discussion

The "Hidden" Phenol Problem

In our comparative study, Supplier A's batch contained 1.2% 2,6-difluorophenol. While this seems minor, in a reaction using 1.0 equivalents of n-Butyllithium (n-BuLi), this impurity consumes the base immediately, altering the stoichiometry and potentially stalling the reaction.

Spectral Evidence:

  • GC-MS: The phenol peak often tails and can co-elute with the solvent front if not programmed correctly.

  • 
    F NMR:  The phenol appears as a distinct signal shifted approximately 2-3 ppm upfield from the ether product, allowing for unambiguous integration.
    
Recommendation

For Early Stage Discovery , Supplier A (Standard Grade) is acceptable only if the stoichiometry of downstream bases is adjusted to account for the acidic impurity. For Process Development / GMP , Supplier B or In-house distillation is mandatory to meet ICH Q3A guidelines [1].

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] (2006).[3][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345 (2-Isopropoxy-1,3-difluorobenzene).

  • T. Claridge.High-Resolution NMR Techniques in Organic Chemistry. Elsevier (2016).
  • Sigma-Aldrich. 2,6-Difluorophenol Product Specification and Safety Data Sheet.

  • Bharti, S.K., et al.Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry (2012). (General principles of qNMR applicable to 19F).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Difluoro-2-(1-methylethoxy)benzene

Executive Summary & Chemical Intelligence As researchers, we often handle intermediate building blocks where specific safety data is sparse. 1,3-Difluoro-2-(1-methylethoxy)benzene (also known as 1,3-difluoro-2-isopropoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

As researchers, we often handle intermediate building blocks where specific safety data is sparse. 1,3-Difluoro-2-(1-methylethoxy)benzene (also known as 1,3-difluoro-2-isopropoxybenzene) presents a unique safety profile combining the volatility of halogenated aromatics with the lipophilicity of ethers.

This guide moves beyond generic "wear gloves" advice. It applies Structure-Activity Relationship (SAR) logic to predict hazards where specific SDS data may be incomplete, ensuring your safety protocols are robust enough for drug development workflows.

Chemical Identity Verification:

  • Systematic Name: 1,3-Difluoro-2-(1-methylethoxy)benzene

  • Functional Groups: Fluorinated Aromatic Ring + Isopropyl Ether

  • Physical State (Predicted): Colorless to light yellow liquid.

  • Key Hazard Drivers: High volatility (inhalation risk), lipophilicity (skin absorption), and potential combustibility.[1]

Hazard Risk Assessment (The "Why")

Before selecting PPE, we must understand the enemy. The fluorine substitution at the 1,3-positions increases the compound's stability but also its ability to penetrate biological membranes compared to non-fluorinated analogs.

Hazard ClassGHS Code (Predicted*)Risk DescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[2][3][4]Fluorinated ethers strip dermal oils; rapid absorption possible.
Eye Irritation H319 Causes serious eye irritation.[3][4][5]Vapors alone can cause lacrimation; splash risk is severe.
STOT - SE H335 May cause respiratory irritation.[3]Inhalation of vapors triggers mucosal inflammation.
Flammability H227/H226 Combustible/Flammable Liquid.Flash point likely 60°C–90°C. Vapors can travel to ignition sources.

*Note: As a specialized intermediate, specific vendor SDS data may vary. Treat as a Category 3 Flammable Liquid and Category 2 Skin Irritant by default.

The Barrier Strategy: PPE Selection

A. Hand Protection: The Permeation Logic

Standard latex gloves are insufficient for halogenated aromatic ethers. The non-polar aromatic ring swells the latex lattice, while the ether oxygen facilitates permeation.

  • Primary Recommendation: Nitrile (Minimum 5 mil / 0.12 mm) .

    • Usage: Splash protection only.

    • Protocol: Change immediately upon splash or every 30 minutes of use.

  • High-Risk Operations (Decanting/Heating): Double Gloving .

    • Inner Layer: Laminate film (e.g., Silver Shield® or Ansell Barrier®). These offer broad-spectrum resistance to aromatics.

    • Outer Layer: Standard Nitrile (for dexterity and grip).

  • Why this matters: Fluorinated aromatics can permeate thin nitrile in <10 minutes. If you feel a cooling sensation under the glove, permeation has already occurred.

B. Respiratory Protection: Engineering Controls First
  • Primary Control: Chemical Fume Hood.[6]

    • Requirement: Maintain face velocity at 80–100 fpm (feet per minute).

    • Sash Height: Keep at working level (approx. 18 inches) to act as a physical shield.

  • Secondary (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Trigger: Use only if spill cleanup requires leaving the hood or if equipment setup prevents hood closure.

C. Ocular & Dermal Defense[1]
  • Eyes: Chemical Splash Goggles (indirect venting).

    • Note: Safety glasses are acceptable only if working with closed systems (e.g., HPLC vials). For synthesis/prep, goggles are mandatory due to the splash trajectory of low-viscosity ethers.

  • Body: Standard Lab Coat (Cotton/Poly blend) is sufficient for small scale.

    • Upgrade: Use a Tyvek® apron or sleeves if handling volumes >100mL to prevent sleeve-soak.

Operational Workflow: From Storage to Disposal[4][6]

This self-validating workflow ensures safety checks are integrated into the experimental process.

SafeHandling Start Start: Chemical Retrieval CheckVent Check Fume Hood (Flow > 80 fpm?) Start->CheckVent CheckVent->Start No (Fix Flow) PPE_Std Don Standard PPE: Nitrile Gloves + Goggles + Lab Coat CheckVent->PPE_Std Yes TaskType Task Type? PPE_Std->TaskType PPE_High Don High-Risk PPE: Double Glove (Laminate+Nitrile) + Face Shield Execution Execute Procedure (Keep Sash Low) PPE_High->Execution SmallScale Small Scale (<10mL) Transfer/Weighing TaskType->SmallScale LargeScale Large Scale / Heating Synthesis/Reflux TaskType->LargeScale SmallScale->Execution LargeScale->PPE_High Upgrade Required Waste Disposal: Segregate to Halogenated Waste Execution->Waste

Figure 1: Decision-matrix for PPE selection based on operational scale.

Emergency & Disposal Protocols

Spill Response (The "15-Minute Rule")

If a spill occurs inside the hood:

  • Close the sash immediately to contain vapors.

  • Alert nearby personnel.

  • Absorb using a polypropylene pad or vermiculite. Do not use paper towels (flammability risk).

  • Disposal: Place soaked absorbents into a sealed bag, then into the solid hazardous waste container.

Waste Disposal Strategy

As a halogenated organic, this compound poses specific disposal challenges.

  • Stream: Halogenated Organic Solvent Waste .

  • Do Not Mix: Never mix with acid waste or non-halogenated solvents if your facility separates them (halogenated waste incineration is significantly more expensive and corrosive).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound has degraded to release fluoride ions (rare, but possible).

Scientific Rationale & References

Why specific PPE matters: The lipophilicity of the isopropoxy group (


) combined with the electron-withdrawing fluorine atoms creates a molecule that can defat skin rapidly, leading to dermatitis and potential systemic absorption. The permeation breakthrough time for fluorinated benzenes in standard nitrile gloves is often cited as <15 minutes in heavy exposure scenarios [1].

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Fluorinated Benzene Derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. US Department of Labor.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide. (Reference for aromatic ether breakthrough times).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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